Methyl 4-(chloromethyl)pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(chloromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXRHOHZFCVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192830 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206973-14-9 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206973-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS: 1206973-14-9): A Key Building Block for Drug Discovery
Abstract
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a substituted picolinate ester that has emerged as a valuable and highly reactive building block in the field of medicinal chemistry. Its bifunctional nature, featuring a nucleophilically susceptible chloromethyl group and a modifiable methyl ester, makes it an ideal intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, its characteristic reactivity, and its principal applications, with a focus on its role in the development of novel therapeutics, particularly as a component in protein degraders.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in a laboratory setting.
Chemical Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1206973-14-9 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| Appearance | White to light yellow solid | |
| Purity | Typically ≥95-97% | [1][3] |
| Storage Conditions | Room temperature, in a dry, well-ventilated place under inert gas. Moisture sensitive. | [1][4] |
Hazard Identification and Safe Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from closely related structures, such as 2-(chloromethyl)pyridine hydrochloride and other chlorinated pyridines, allows for a reliable extrapolation of its hazard profile.[4][5][6] The compound should be handled with extreme care, assuming it is corrosive, toxic, and an irritant.
| Hazard Class | GHS Pictograms | Precautionary Statements & Handling Advice |
| Acute Toxicity / Corrosivity | Danger | H302: Harmful if swallowed.[4][7] H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[8] P260: Do not breathe dust.[4] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Handling: Use only in a certified chemical fume hood. Avoid generation of dust. Incompatible with strong oxidizing agents.[5] |
Synthesis and Mechanism
The most direct and common synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, Methyl 4-(hydroxymethyl)pyridine-2-carboxylate. This transformation is typically achieved using thionyl chloride (SOCl₂), a standard and efficient reagent for converting primary alcohols to alkyl chlorides.
Synthetic Workflow
The overall process is a straightforward, single-step conversion from a readily available or synthesizable starting material.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorination of Methyl 4-(hydroxymethyl)pyridine-2-carboxylate
This protocol is a representative procedure based on established chemical principles for this transformation.[9]
Materials:
-
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is a critical step to control the exothermicity of the reaction between the alcohol and thionyl chloride, preventing potential side reactions and degradation.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition ensures the reaction rate is manageable and prevents a rapid temperature increase. The slight excess of thionyl chloride drives the reaction to completion.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess thionyl chloride and the HCl gas generated during the reaction. The process is highly exothermic and releases gas, requiring slow and careful execution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Causality: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and initiate the drying process.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Reactivity and Applications in Drug Development
The synthetic utility of this molecule is rooted in the reactivity of the chloromethyl group, which acts as a potent electrophile.
The Chloromethyl Group as an Electrophilic Handle
The chlorine atom, being electronegative, withdraws electron density from the adjacent methylene carbon. This polarization, combined with chlorine's ability to act as a good leaving group, makes the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.
Caption: General reactivity of the title compound with nucleophiles.
This reactivity allows for the facile introduction of the methyl picolinate scaffold onto other molecules, making it an invaluable tool for linking different molecular fragments.
Application as a Protein Degrader Building Block
One of the most significant applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
This building block can function as a versatile "handle" or part of the linker component in a PROTAC. For example, a primary or secondary amine on a linker can displace the chloride to form a stable C-N bond, thereby incorporating the pyridine-based fragment into the final structure. Pyridine-containing motifs are common in medicinal chemistry and can impart desirable properties such as improved solubility, metabolic stability, or specific vector interactions within the cellular environment.[10][11]
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:
-
A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm.
-
A sharp singlet for the chloromethyl protons (-CH₂Cl) around 4.7-4.9 ppm.[12]
-
Three distinct signals in the aromatic region (typically 7.5-8.8 ppm) corresponding to the three protons on the pyridine ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the ester carbonyl, the three unique aromatic CH carbons, the two aromatic quaternary carbons, the chloromethyl carbon, and the methyl ester carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a protonated molecular ion [M+H]⁺ at m/z 186.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.[13]
Conclusion
This compound is a high-value chemical intermediate with significant utility for the modern medicinal chemist. Its well-defined reactivity allows for its predictable and efficient incorporation into complex molecules. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the demand for such precisely functionalized building blocks is set to grow, cementing the importance of this compound in the drug discovery toolkit.
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physical and chemical properties of Methyl 4-(chloromethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine core, a reactive chloromethyl group, and a methyl ester, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of targeted protein degraders.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and should be considered as such.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 1206973-14-9 | [1][2] |
| Appearance | White powder or brown liquid | [1][3] |
| Purity | Typically ≥95% or ≥97% | [2][4] |
| Boiling Point | 320.8 ± 32.0 °C (Predicted) | [1] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.94 ± 0.10 (Predicted) | [1] |
| Storage Conditions | Store at 2-10°C under an inert atmosphere. | [1][3] |
Note: The conflicting reports on the physical state (powder vs. liquid) may be due to differences in purity or the presence of residual solvents. Researchers should verify the physical state of their specific batch.
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the structure, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl ester (-OCH₃) protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the pyridine ring, the chloromethyl carbon, the ester carbonyl carbon, and the methyl ester carbon.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and vibrations associated with the pyridine ring.
Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of this compound.
Synthesis and Purification
Caption: A plausible synthetic route from 4-methyl-2-picolinic acid.
Experimental Protocol (Representative)
Step 1: Esterification of 4-Methyl-2-picolinic acid
The esterification of pyridine carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[5]
-
To a solution of 4-methyl-2-picolinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0°C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 4-methylpyridine-2-carboxylate.
Step 2: Chlorination of Methyl 4-methylpyridine-2-carboxylate
The chlorination of the methyl group at the 4-position can be accomplished using a variety of chlorinating agents.
-
Dissolve Methyl 4-methylpyridine-2-carboxylate in a suitable solvent (e.g., carbon tetrachloride).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture, filter off any solids, and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, which makes it susceptible to nucleophilic substitution reactions.
Caption: Nucleophilic substitution at the chloromethyl position.
This reactivity is crucial for its role as a building block, allowing for the facile introduction of the pyridine-2-carboxylate moiety onto various scaffolds through the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Stability:
The compound should be stored under an inert atmosphere at reduced temperatures to minimize degradation. The chloromethyl group can be sensitive to moisture and strong nucleophiles.
Applications in Drug Discovery
This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other related molecules.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The pyridine-2-carboxylate moiety is a common structural motif in ligands that bind to various protein targets. The chloromethyl group provides a convenient handle to link this potential ligand to a linker, which is then connected to an E3 ligase-binding moiety.
While specific examples of the use of this compound in the synthesis of named drug candidates are not yet prevalent in the public literature, its structural features make it a highly valuable tool for the construction of novel therapeutics. Pyridine derivatives, in general, are foundational in modern drug discovery, contributing to favorable pharmacokinetic properties and target engagement.[6]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[1]
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
References
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Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408. [Link]
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ENAO Chemical Co., Limited. Methyl 4-(chloromethyl)picolinate CAS NO.1206973-14-9. Retrieved from [Link]
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Brainly. (2023). Propose reaction mechanisms between benzoyl chloride and the following reagents: a) H₂O, pyridine b. Retrieved from [Link]
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ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
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MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
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ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]
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ResearchGate. (2025). Kinetic Studies for the Reactions of Pyridine with Benzoylchlorides under High Pressure and High Vacuum. Retrieved from [Link]
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MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
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Methyl 4-(chloromethyl)pyridine-2-carboxylate molecular structure and weight
An In-Depth Technical Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic compounds is paramount to the successful design of novel therapeutics. Among these, pyridine derivatives serve as privileged scaffolds due to their presence in numerous natural products and FDA-approved drugs. This compound has emerged as a particularly valuable building block, distinguished by its precisely arranged reactive sites. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted protein degraders. As a bifunctional molecule, it features a reactive chloromethyl group, ideal for covalent linkage, and a modifiable ester group, providing researchers with a versatile tool for constructing complex molecular architectures aimed at challenging biological targets.
Physicochemical Properties and Structural Elucidation
The utility of this compound in synthesis is dictated by its distinct chemical and physical properties. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 1206973-14-9 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |
| Molecular Weight | 185.61 g/mol | [1][2][3][4] |
| Purity (Typical) | ≥95-97% | [1][3] |
| Physical State | Solid | [5] |
| Storage | Room Temperature, under inert gas | [1] |
Molecular Structure Analysis
The structure of this compound is defined by a pyridine ring substituted at the 2- and 4-positions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Three-Step Synthesis
This protocol describes a plausible and scalable laboratory synthesis. Self-validation is achieved at each step through standard analytical techniques to confirm the identity and purity of the intermediate before proceeding.
Step 1: Esterification of 4-Methylpyridine-2-carboxylic acid
-
Rationale: The conversion of the carboxylic acid to a methyl ester protects the acid functionality and increases solubility in organic solvents for the subsequent chlorination step. An acid-catalyzed Fischer esterification is a classic and reliable method.
-
Suspend 4-methylpyridine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 4-methylpyridine-2-carboxylate.
Step 2: Chlorination of the 4-Methyl Group
-
Rationale: The methyl group at the 4-position is benzylic-like, making it susceptible to free-radical halogenation. Thionyl chloride (SOCl₂) is an effective chlorinating agent for this transformation, often used for converting alcohols to alkyl chlorides, but it can also chlorinate activated methyl groups under appropriate conditions. A more common and often higher-yielding method for this specific transformation would be the use of sulfuryl chloride (SO₂Cl₂) with a radical initiator.
-
Dissolve the Methyl 4-methylpyridine-2-carboxylate (1.0 eq) from Step 1 in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture. Filter off the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure this compound.
Chemical Reactivity and Safe Handling
The synthetic utility of this compound is centered on the differential reactivity of its functional groups.
Caption: Key reaction pathways for this compound.
The chloromethyl group is a potent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This allows for its use as a "molecular handle" to attach the pyridine scaffold to other molecules. The ester group, while less reactive, can be selectively transformed, typically under harsher conditions, allowing for orthogonal chemical strategies.
Safety and Handling Protocol
Based on safety data for structurally related chloromethyl pyridines, this compound should be handled as a hazardous substance. [6][7]
-
Hazard Class: Likely classified as corrosive and a skin/eye irritant. Harmful if swallowed or inhaled. [4][6]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Handling:
-
Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid all direct contact with skin and eyes.
-
Use only spark-proof tools and equipment if handling large quantities.
-
Keep the container tightly closed in a dry, well-ventilated area.
-
-
Spill & Disposal:
-
In case of a spill, evacuate the area.
-
Absorb solid spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
-
Do not allow the material to enter drains or waterways.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Applications in Drug Development
The primary application of this compound in contemporary drug discovery is as a versatile building block, particularly in the synthesis of targeted protein degraders. [1]
Role in Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
This compound is an ideal precursor for synthesizing the linker or for attaching the linker to one of the ligands. The reactive chloromethyl group can be used to form a stable covalent bond with a nucleophilic site (e.g., an amine) on a ligand or a pre-formed linker chain.
Caption: Use of the building block in a hypothetical PROTAC synthesis workflow.
In this workflow, the chloromethyl group reacts with an amine-terminated linker. The ester on the pyridine ring can then be hydrolyzed to a carboxylic acid, which is subsequently coupled (e.g., via amide bond formation) to the second ligand, completing the synthesis of the PROTAC molecule. The pyridine ring itself can contribute to the desired physicochemical properties (e.g., solubility, rigidity) of the final drug candidate.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, featuring two distinct and orthogonally reactive functional groups, provides a reliable and versatile platform for the assembly of complex molecules. Its rising importance as a building block for targeted protein degraders underscores its value in developing next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the pursuit of novel medicines.
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Solubility Profile of Methyl 4-(chloromethyl)pyridine-2-carboxylate: A Framework for Prediction and Experimental Determination
An In-Depth Technical Guide
Abstract
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its reactivity and utility are intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating stable products. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to explain the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a logical approach to solvent selection, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.
Part 1: Theoretical Framework for Solubility
A molecule's solubility is governed by its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]
Molecular Structure Analysis
This compound (MW: 185.61 g/mol , CAS: 1206973-14-9) possesses several functional groups that dictate its solubility profile.[3]
-
Pyridine Ring: The aromatic pyridine core contains a nitrogen atom, which imparts a dipole moment and makes the ring moderately polar. The nitrogen lone pair can also act as a hydrogen bond acceptor.
-
Methyl Ester Group (-COOCH₃): This is a strongly polar functional group. The carbonyl oxygen is a hydrogen bond acceptor, significantly influencing interactions with protic solvents.
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom creates a dipole, adding to the molecule's overall polarity. However, this group does not participate in hydrogen bonding.
Collectively, these features render the molecule polar. Therefore, it is predicted to have limited solubility in nonpolar (hydrocarbon) solvents and progressively greater solubility in polar aprotic and polar protic solvents.
Predictive Models: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters provide a powerful tool.[4][5] HSP dissects the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
These parameters are expressed in MPa⁰.⁵.[4] The central principle of HSP is that solubility is high when the Hansen parameters of the solute and solvent are similar. The distance (Ra) between two substances in Hansen space is a measure of their affinity.
While the exact HSP values for this compound are not published, they can be estimated using group-contribution methods.[6] However, for practical purposes, a researcher can experimentally map the solubility in a range of solvents with known HSP values (see Table 1) to empirically determine the compound's HSP sphere, thereby enabling the prediction of its solubility in untested solvents.
Table 1: Hansen Solubility Parameters for Common Organic Solvents [7][8]
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
|---|---|---|---|
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Part 2: Experimental Determination of Solubility
Rigorous experimental determination is essential to validate theoretical predictions. The following protocols are designed to provide both rapid screening and precise quantitative data. The choice of method depends on the required accuracy and throughput.
Protocol 1: Rapid Qualitative to Semi-Quantitative Assessment
This kinetic method is ideal for initial screening across a wide range of solvents to quickly identify promising candidates for specific applications.[9][10]
Methodology:
-
Preparation: Add approximately 10 mg of this compound to a small, clear glass vial (e.g., 4 mL).
-
Solvent Addition: Add the chosen solvent in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid.
-
Iteration: Continue adding solvent increments until the solid is completely dissolved.[9]
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required. Classify the result using the categories in Table 2.
Table 2: Solubility Classification
| Classification | Approx. Solvent Volume to Dissolve 10 mg | Approx. Solubility Range (mg/mL) |
|---|---|---|
| Very Soluble | < 100 µL | > 100 |
| Freely Soluble | 100 - 1,000 µL | 10 - 100 |
| Soluble | 1,000 - 3,000 µL | 3.3 - 10 |
| Sparingly Soluble | 3,000 - 10,000 µL | 1 - 3.3 |
| Insoluble | > 10,000 µL | < 1 |
Protocol 2: Quantitative "Shake-Flask" Method
This thermodynamic equilibrium method is the gold standard for obtaining precise solubility data. It is a self-validating system because the continued presence of excess solid ensures the solution is saturated.
Methodology:
-
Sample Preparation: Add an excess amount of the solute to a vial containing a known volume or mass of the solvent (e.g., 20-30 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vial tightly and agitate it at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotating wheel. The time required to reach equilibrium can vary but is typically 24-48 hours.[1]
-
Phase Separation: Allow the vial to stand at the same constant temperature until the excess solid has settled. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vial.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. For high accuracy, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.
-
Quantification:
-
Gravimetric Method: Transfer the filtered supernatant to a pre-weighed vial, evaporate the solvent completely under reduced pressure or a stream of nitrogen, and re-weigh the vial to determine the mass of the dissolved solute.
-
Chromatographic Method (e.g., HPLC): Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration against a pre-established calibration curve. This method is preferred for its higher accuracy and ability to detect potential degradation.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow from initial screening to precise quantitative measurement.
Caption: Workflow for solubility determination.
Part 3: Data Presentation and Application-Oriented Solvent Selection
Data Summary
Experimental results should be compiled into a structured table for clear comparison and interpretation.
Table 3: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Qualitative Result (from Protocol 1) | Quantitative Solubility (mg/mL) (from Protocol 2) | Observations (e.g., color, stability) |
|---|---|---|---|---|
| Dichloromethane | Chlorinated | |||
| Ethyl Acetate | Ester | |||
| Acetonitrile | Aprotic Polar | |||
| Methanol | Protic Polar | |||
| Toluene | Aromatic |
| n-Hexane | Aliphatic | | | |
Solvent Selection Logic
The "best" solvent is application-dependent. The ideal solubility for a chemical reaction is different from that required for purification by crystallization.
Caption: Decision tree for solvent selection.
Part 4: Safety and Handling Precautions
This compound and its structural analogs are potent, reactive compounds that require careful handling. The related compound, Methyl 6-(chloromethyl)pyridine-2-carboxylate, is classified as causing severe skin burns, eye damage, and respiratory irritation.[11] Similar hazards should be assumed for the title compound.
Mandatory Handling Procedures:
-
Engineering Controls: All handling of solid and solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate). Nitrile gloves may offer insufficient protection for prolonged contact. Always consult the glove manufacturer's compatibility chart.[12]
-
Body Protection: Wear a fully buttoned, flame-resistant lab coat.
-
-
Safe Practices: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13] Wash hands thoroughly after handling.[14] Ensure an emergency eyewash station and safety shower are immediately accessible.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][15]
Conclusion
This guide establishes a robust framework for characterizing the solubility of this compound. By integrating theoretical principles like Hansen Solubility Parameters with rigorous, step-by-step experimental protocols, researchers can generate reliable and accurate solubility data. This information is critical for accelerating drug development and process chemistry by enabling informed, application-specific solvent selection, leading to improved reaction efficiency, higher purification yields, and greater overall safety and control.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]
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Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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PubChem. (n.d.). 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. [Link]
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Costantini, M., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
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Navigating the Synthetic Landscape and Application Potential of Methyl 4-(chloromethyl)pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the vast and ever-expanding universe of chemical scaffolds for drug discovery, certain molecules, despite their apparent utility, remain surprisingly enigmatic. Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS No. 1206973-14-9) is one such compound. While its constituent parts—the picolinate ester and the chloromethylpyridine moiety—are well-established pharmacophores, detailed technical literature on this specific isomer is notably scarce. This guide, therefore, ventures into this uncharted territory, providing a comprehensive technical overview built upon established principles of organic synthesis and medicinal chemistry. By synthesizing information from related compounds and general reaction mechanisms, we aim to equip researchers with a robust foundational understanding to harness the potential of this versatile building block.
Nomenclature and Structural Elucidation: Defining the Molecule
A clear and unambiguous identification of a chemical entity is the cornerstone of scientific communication. This section provides a comprehensive breakdown of the various identifiers for this compound.
Synonyms and Alternative Names:
Due to the limited specific literature for this compound, a comprehensive list of widely used synonyms is not available. However, based on systematic nomenclature, the following names can be considered valid descriptors:
-
Methyl 4-(chloromethyl)picolinate
-
4-(Chloromethyl)pyridine-2-carboxylic acid methyl ester
It is crucial to distinguish this compound from its isomers, which possess distinct chemical properties and may elicit different biological responses. Key isomers include:
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2)[1]
-
Methyl 2-(chloromethyl)pyridine-4-carboxylate (No CAS number readily available)
-
Methyl 5-(chloromethyl)pyridine-2-carboxylate
-
Methyl 3-(chloromethyl)pyridine-2-carboxylate
Chemical and Physical Properties:
A summary of the key physicochemical properties is presented in Table 1. These values are critical for experimental design, influencing factors such as solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 1206973-14-9 | [2] |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | - |
The Strategic Importance in Drug Discovery: A Versatile Building Block
The picolinate scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] Its derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4] The introduction of a reactive chloromethyl group at the 4-position of the pyridine ring further enhances the synthetic utility of this scaffold, positioning it as a valuable intermediate for lead optimization and the construction of complex molecular architectures.
Potential Applications:
-
Enzyme Inhibitors: Pyridine carboxylic acid isomers are foundational in the design of various enzyme inhibitors.[5] The ester and chloromethyl functionalities of this compound can be readily modified to target specific enzyme active sites.
-
PROTACs (Proteolysis Targeting Chimeras): The burgeoning field of targeted protein degradation utilizes heterobifunctional molecules known as PROTACs.[6] The chloromethyl group can serve as a reactive handle to link the picolinate moiety (as a potential E3 ligase ligand binder or a protein-of-interest binder) to a linker, a crucial step in PROTAC synthesis.[7]
-
Scaffold for Library Synthesis: The dual reactivity of the ester and chloromethyl groups allows for divergent synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Proposed Synthetic Strategies: A Roadmap to Synthesis
Caption: A proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions and requires optimization.
Step 1: Oxidation of 4-Methylpyridine to 4-Methylpyridine-N-oxide
-
Dissolve 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine-N-oxide.
Step 2: Synthesis of Methyl 4-methylpyridine-2-carboxylate
This step involves a palladium-catalyzed carbonylation and esterification.
-
To a pressure vessel, add 2-chloro-4-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., dppf, 4 mol%), and a base (e.g., triethylamine, 2.0 eq) in methanol (MeOH).
-
Seal the vessel and purge with carbon monoxide (CO) gas.
-
Pressurize the vessel with CO (e.g., 50 psi) and heat the reaction mixture (e.g., 80-100 °C) for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-methylpyridine-2-carboxylate.
Step 3: Radical Bromination of the Methyl Group
-
Dissolve Methyl 4-methylpyridine-2-carboxylate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reflux the mixture under inert atmosphere, with irradiation from a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate.
-
The resulting crude bromo-derivative is then hydrolyzed (e.g., with aqueous sodium bicarbonate) to the corresponding alcohol.
Step 4: Chlorination of the Hydroxymethyl Group
-
Dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which is a potent electrophile.[8] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.
Caption: General mechanism of nucleophilic substitution at the chloromethyl position.
This reactivity allows for the facile introduction of a variety of functional groups, including amines, thiols, alcohols, and carbanions, providing a gateway to a diverse range of molecular structures.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available in the public domain, we can predict the key signals that would be observed in ¹H NMR, ¹³C NMR, and mass spectrometry based on its structure.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | Pyridine H6 |
| ~7.8 | s | 1H | Pyridine H3 |
| ~7.5 | d | 1H | Pyridine H5 |
| ~4.7 | s | 2H | -CH₂Cl |
| ~4.0 | s | 3H | -OCH₃ |
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | Pyridine C2 |
| ~148 | Pyridine C6 |
| ~145 | Pyridine C4 |
| ~125 | Pyridine C5 |
| ~122 | Pyridine C3 |
| ~53 | -OCH₃ |
| ~45 | -CH₂Cl |
Predicted Mass Spectrometry (ESI+):
-
[M+H]⁺: 186.0316
-
[M+Na]⁺: 208.0135
Conclusion and Future Outlook
This compound represents a promising yet underexplored building block in the arsenal of medicinal chemists. Its strategic combination of a picolinate core and a reactive chloromethyl handle offers significant potential for the synthesis of novel therapeutics. This guide provides a foundational framework for its synthesis and application, drawing upon the rich chemistry of its constituent motifs. It is our hope that this technical overview will stimulate further research into this intriguing molecule, ultimately unlocking its full potential in the advancement of drug discovery.
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theoretical ¹H NMR and ¹³C NMR of Methyl 4-(chloromethyl)pyridine-2-carboxylate
An In-depth Technical Guide to the Theoretical ¹H and ¹³C NMR Spectra of Methyl 4-(chloromethyl)pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive theoretical analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary analytical technique for this purpose. This document offers a detailed prediction of chemical shifts, coupling constants, and signal multiplicities derived from first principles of molecular structure and substituent effects. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural elucidation and verification.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative featuring two distinct functional groups that make it a versatile synthetic building block. The ester at the 2-position and the reactive chloromethyl group at the 4-position allow for sequential and specific chemical modifications. Given its role in multi-step syntheses, verifying the integrity and purity of this intermediate is critical to ensure the success of subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of such organic compounds, providing precise information about the chemical environment of each proton and carbon atom within the molecule.[1] This guide explains the theoretical basis for the expected ¹H and ¹³C NMR spectra, providing a predictive framework for researchers to compare with experimental data.
Molecular Structure and Electronic Environment Analysis
To predict an NMR spectrum, one must first analyze the molecule's structure and the electronic influence of its components. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which generally causes the ring protons and carbons to resonate at a lower field (higher ppm) compared to their benzene analogs.[1][2]
The ring is further influenced by two electron-withdrawing groups (EWGs):
-
Methyl Carboxylate (-COOCH₃) at C2: This group strongly deshields the local environment, particularly the adjacent C2, C3, and H3 positions.
-
Chloromethyl (-CH₂Cl) at C4: This group also exerts an electron-withdrawing effect, primarily influencing the C4, C3, C5, H3, and H5 positions.
These electronic effects are the primary determinants of the chemical shifts for the molecule's nuclei.
Sources
key characteristics of pyridine-2-carboxylate derivatives
These structural motifs are not merely academic; they are the basis for the function of these derivatives. For example, the specific coordination geometry dictates the redox potential of the metal center, which is a critical factor in the design of iron chelators to ensure the resulting complex is redox-inert. [8]
Key Applications in Science and Technology
The unique structural and electronic properties of pyridine-2-carboxylate derivatives have led to their application in numerous fields.
Medicinal Chemistry and Drug Development
This is arguably the most significant area of application. The pyridine-2-carboxylate scaffold is a cornerstone in the development of therapeutics. [7][8][9]
-
Enzyme Inhibition: The scaffold serves as a versatile building block for synthesizing potent enzyme inhibitors. [3]The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylate can interact with positively charged residues or metal cofactors in an enzyme's active site. This has led to the development of inhibitors for targets such as BACE2 and PKK. [3][7] Hypothetical Enzyme Inhibition Pathway
Inhibition of an enzyme by a pyridine-2-carboxylate derivative.
-
Anticancer Agents: Derivatives have shown significant antiproliferative activity against a broad range of human cancer cell lines. [10]Some compounds function by arresting the cell cycle in mitosis, which subsequently leads to apoptosis. [10]Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, in particular, have been extensively studied for their anti-neoplastic activity, often related to their ability to chelate iron and inhibit iron-dependent enzymes like ribonucleotide reductase. [11][12]
-
Chelation Therapy: Pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) derivatives have demonstrated high efficacy as iron chelators, with potential applications in treating iron-overload diseases like thalassemia. [13]The primary goal in designing such chelators is to form a stable, redox-inert iron complex that can be safely excreted from the body, preventing the iron from participating in harmful Fenton reactions. [13][14]
Catalysis
Beyond their biological roles, these compounds are effective in catalysis.
-
Organocatalysis: Picolinic acid itself can serve as an efficient, recyclable, and environmentally friendly organocatalyst. [1][15]It has been successfully used to catalyze multi-component reactions for the synthesis of complex heterocyclic molecules like pyrazolo[3,4-b]quinolinones in excellent yields under mild conditions. [1][2][16]
-
Ligands in Transition Metal Catalysis: The strong coordinating ability of pyridine-2-carboxylate derivatives makes them excellent ligands for transition metal catalysts. [17]The ligand scaffold can be tuned electronically by modifying substituents on the pyridine ring, which in turn modulates the catalytic activity of the metal center for applications in reactions like oxidation and cross-coupling.
Materials Science
The predictable coordination behavior of these ligands is exploited in the rational design of advanced materials.
-
Coordination Polymers and MOFs: Pyridine dicarboxylates are versatile building blocks for constructing 1D, 2D, or 3D metal-organic frameworks (MOFs) and coordination polymers. [18][19]The final topology of these materials can be controlled by the choice of metal ion and the inclusion of different spacer ligands. [18]These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
-
Organic Light-Emitting Diodes (OLEDs): Pyridine dicarboxylic acid derivatives are used as crucial intermediates in the synthesis of advanced OLED materials. [20]Their incorporation into larger organic molecules influences key properties such as charge transport, light emission efficiency, and color purity. [20][21]
Conclusion
Pyridine-2-carboxylate derivatives stand as a testament to the power of a well-defined structural motif in chemical and biological sciences. Their facile synthesis, robust and predictable coordination chemistry, and remarkable functional diversity make them indispensable tools for researchers. From designing next-generation therapeutics that combat cancer and iron overload to developing novel catalysts and advanced electronic materials, the applications of this "privileged scaffold" are vast and continue to expand. A thorough understanding of their core characteristics, as outlined in this guide, is essential for harnessing their full potential in addressing contemporary scientific challenges.
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Methodological & Application
Application Notes and Protocols: Strategic Functionalization of Methyl 4-(chloromethyl)pyridine-2-carboxylate via Nucleophilic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a bifunctional heterocyclic compound of significant strategic value in modern drug discovery.[1][2] Its structure incorporates a pyridine ring, a scaffold present in numerous biologically active molecules, with two key handles for chemical modification: a methyl ester at the C-2 position and a highly reactive chloromethyl group at the C-4 position.[3] The chloromethyl group, akin to a benzylic halide, serves as a potent electrophilic center, making the molecule an exceptional building block for introducing the pyridylmethyl moiety into a diverse range of molecular architectures.[4]
The electron-withdrawing nature of the pyridine nitrogen and the C-2 carboxylate group enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[4] This heightened reactivity, primarily governed by the SN2 mechanism, allows for facile and efficient bond formation with a wide array of nucleophiles under controlled conditions.
This guide provides an in-depth exploration of the reaction of this compound with common classes of nucleophiles. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental design, offering robust, self-validating protocols for laboratory application.
Core Reactivity: The SN2 Pathway
The primary reaction pathway for the functionalization of the chloromethyl group is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion), proceeding through a trigonal bipyramidal transition state.[7][8]
Caption: General SN2 mechanism on the chloromethylpyridine substrate.
Causality Behind Experimental Choices
-
Nucleophile: The reaction rate is directly proportional to the concentration and strength of the nucleophile. Strong nucleophiles (e.g., thiolates, amines, alkoxides) are required for efficient conversion.[8]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are preferred. They effectively solvate the cation of the nucleophilic salt but do not solvate the anion (the nucleophile) excessively, preserving its reactivity.
-
Base: A base is often required for two primary reasons: (1) to deprotonate protic nucleophiles (like phenols or thiols) to generate their more potent anionic conjugate base, or (2) to act as an acid scavenger, neutralizing the HCl that may be formed, thereby preventing the protonation and deactivation of other basic species in the reaction, such as amine nucleophiles.[5][9]
-
Temperature: While the chloromethyl group is highly activated, moderate heating (e.g., 50-80 °C) is sometimes employed to increase the reaction rate, especially with weaker nucleophiles or sterically hindered substrates.
Protocol: Reaction with N-Nucleophiles (Amination)
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. This protocol details a general procedure for the SN2 reaction with primary or secondary amines.
Protocol 1: Synthesis of Methyl 4-((morpholin-4-yl)methyl)pyridine-2-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF (0.2-0.5 M)
-
Ethyl acetate (EtOAc)
-
Water and Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
-
Scientific Rationale:
-
Base Selection: K₂CO₃ is a mild, non-nucleophilic base. Its role is to scavenge any trace HCl, preventing the formation of morpholine hydrochloride salt, which is not nucleophilic. Using 2.0 equivalents ensures the reaction medium remains basic.[5]
-
Solvent Choice: Acetonitrile is a suitable polar aprotic solvent with a convenient boiling point for this transformation. DMF can also be used and may accelerate the reaction due to its higher polarity.
-
Protocol: Reaction with O-Nucleophiles (Etherification)
This protocol describes the formation of an ether linkage, a common motif in drug molecules, by reacting the substrate with a phenol.
Protocol 2: Synthesis of Methyl 4-(phenoxymethyl)pyridine-2-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2-0.5 M)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenol (1.1 eq) in a small amount of anhydrous DMF dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient).
-
-
Scientific Rationale:
-
Base Selection: Phenols are not sufficiently nucleophilic to react directly. A strong, non-nucleophilic base like sodium hydride (NaH) is required to irreversibly deprotonate the phenol, generating the highly nucleophilic phenoxide anion.[9]
-
Safety and Handling: NaH reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and quenched carefully at low temperatures.
-
Protocol: Reaction with S-Nucleophiles (Thioetherification)
Thiolates are exceptionally potent nucleophiles for SN2 reactions. This protocol outlines the synthesis of a thioether derivative.
Protocol 3: Synthesis of Methyl 4-((phenylthio)methyl)pyridine-2-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2-0.5 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add thiophenol (1.1 eq) to the suspension at room temperature and stir for 20-30 minutes to facilitate the formation of the potassium thiophenolate salt.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Reaction Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using silica gel column chromatography (hexane/ethyl acetate gradient).
-
-
Scientific Rationale:
-
Nucleophile Strength: Thiols are more acidic than alcohols or phenols, and their conjugate bases (thiolates) are excellent nucleophiles. A moderately strong base like K₂CO₃ is sufficient to deprotonate the thiol and drive the reaction efficiently at room temperature.[5]
-
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Product Type |
| N-Nucleophile | Secondary Amine (e.g., Piperidine) | K₂CO₃, Et₃N | MeCN, DMF | 25-80 °C | Tertiary Amine |
| O-Nucleophile | Phenol | NaH, K₂CO₃ | DMF, THF | 0 °C to RT | Aryl Ether |
| O-Nucleophile | Alcohol (e.g., Benzyl alcohol) | NaH | THF, DMF | 0 °C to RT | Alkyl Ether |
| S-Nucleophile | Thiol (e.g., Thiophenol) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 °C | Thioether |
General Experimental Workflow
The successful execution of these protocols relies on a systematic and logical workflow from setup to final product characterization.
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Application Notes and Protocols: Methyl 4-(chloromethyl)pyridine-2-carboxylate in Medicinal Chemistry
Introduction: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique trifunctional nature, featuring a reactive benzylic chloride, a modifiable ester, and a pyridine ring, makes it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This compound serves as a crucial intermediate in the development of a variety of therapeutic agents, most notably in the burgeoning field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The pyridine core is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic placement of the chloromethyl and methyl ester groups allows for sequential and site-selective modifications, providing a powerful tool for drug discovery programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this compound. The protocols detailed herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower the user to adapt and innovate.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1206973-14-9 | ChemicalBook[1] |
| Molecular Formula | C₈H₈ClNO₂ | ChemicalBook[1] |
| Molecular Weight | 185.61 g/mol | ChemicalBook[1] |
| Appearance | Solid | AKSci[4] |
| Purity | Typically ≥97% | Various Suppliers |
| Storage | Store at room temperature in a dry, well-ventilated place. | Various Suppliers |
Safety Precautions: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available picoline derivatives. The following protocol is a representative synthesis adapted from the patent literature, which describes similar transformations.[5][6][7]
Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Detailed Protocol
Step 1: Oxidation of 4-Methylpyridine to Pyridine-4-carboxylic Acid
-
To a stirred solution of 4-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 2.1-2.3 eq) portion-wise at 75-80 °C.[6]
-
Maintain the reaction temperature and stir for 35-45 minutes. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to ~4 with hydrochloric acid.
-
Filter the mixture to remove manganese dioxide (MnO₂) and cool the filtrate to precipitate the product.
-
Collect the solid by filtration and dry to yield pyridine-4-carboxylic acid.
Step 2: Esterification to Methyl Pyridine-4-carboxylate
-
Suspend pyridine-4-carboxylic acid (1.0 eq) in methanol (excess).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl pyridine-4-carboxylate.
Step 3: Reduction to (Pyridin-4-yl)methanol
-
Dissolve methyl pyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., a mixture of tetrahydrofuran and toluene).
-
Cool the solution to 0-5 °C and add sodium borohydride (NaBH₄, 4-5 eq) portion-wise, followed by a Lewis acid catalyst such as aluminum chloride.[6]
-
Stir the reaction at this temperature for 3-4 hours, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield (pyridin-4-yl)methanol.
Step 4: Chlorination to this compound
-
Dissolve (pyridin-4-yl)methanol (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add thionyl chloride (SOCl₂, 1.1-1.3 eq) dropwise at a controlled temperature.[6]
-
Stir the reaction until completion as monitored by TLC.
-
The product, 4-(chloromethyl)pyridine hydrochloride, may precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization. The ester at the 2-position would need to be introduced in a separate step, or a different starting material would be used. A more direct, though potentially lower-yielding route would involve the direct chlorination of a pre-formed methyl 4-methylpyridine-2-carboxylate.
Note on Synthesis: The provided protocol is a general guideline based on the synthesis of similar structures. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.
Reactivity and Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry stems from the high reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The benzylic chloride is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functionalities, making it a valuable tool for structure-activity relationship (SAR) studies.
Caption: General scheme of nucleophilic substitution at the chloromethyl position.
Protocol 1: Reaction with Primary Amines (e.g., Benzylamine)
This reaction is fundamental for constructing linkers in various drug discovery applications, including PROTACs.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5-2.0 eq), to the solution.
-
Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiols (e.g., Thiophenol)
Thioether linkages are common in medicinal chemistry for their relative stability.
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution) to the solution.
-
Add the thiol (e.g., thiophenol, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Work-up the reaction as described in Protocol 1. The dramatic effect of thiophenol on the reaction pathway of similar compounds has been noted, potentially leading to ring expansion under certain conditions, so careful monitoring is advised.[4]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[2][8] this compound is an ideal building block for the linker component of a PROTAC.
Caption: The role of the pyridine-based linker in a PROTAC molecule.
The chloromethyl group can be reacted with a nucleophilic handle on a POI ligand or an E3 ligase ligand to initiate the linker synthesis. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine-containing component using standard peptide coupling reagents (e.g., HATU, HOBt). This sequential reactivity allows for a modular and efficient approach to building PROTAC libraries.
Characterization
Thorough characterization of the synthesized this compound and its derivatives is crucial to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.9 ppm), the chloromethyl protons (~4.6 ppm), and the aromatic protons of the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the substitution pattern. |
| ¹³C NMR | Resonances for the methyl ester carbon, the chloromethyl carbon, and the carbons of the pyridine ring. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (185.61 for C₈H₈ClNO₂). |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of complex molecules with diverse biological activities. The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers and empower them to leverage the full potential of this important synthetic intermediate in their drug discovery endeavors. The continued exploration of its reactivity and application will undoubtedly lead to the development of novel therapeutics.
References
- Shandong Jincheng Pharmaceutical & Chemical Co Ltd. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. CN102010367A.
- (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride. CN105085378A.
- Ishihara Sangyo Kaisha Ltd. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.
-
MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]
-
PubChem. Methyl 6-(chloromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
-
ResearchGate. (2009). The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. [Link]
-
Eureka. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. [Link]
-
International Journal of Biology and Life Sciences. (2023). PROTAC Pharmaceutical Research and its Applications. [Link]
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PubChem. 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. [Link]
- Sun, X., & Rao, Y. (2020). The PROTAC technology in drug development. Acta Pharmaceutica Sinica B, 10(3), 389-399.
- Google Patents. (2016).
-
Bulletin of the Chemical Society of Japan. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
NIST. 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
SpectraBase. N-Methyl-4-pyridinium-4'-pyridine cation - Optional[13C NMR] - Chemical Shifts. [Link]
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- 1. This compound | 1206973-14-9 [chemicalbook.com]
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The Pivotal Role of Methyl 4-(chloromethyl)pyridine-2-carboxylate in Agrochemical Innovation: A Synthetic Gateway to Novel Crop Protection Agents
Introduction: Methyl 4-(chloromethyl)pyridine-2-carboxylate stands as a versatile and highly reactive intermediate within the landscape of modern agrochemical synthesis. Its unique trifunctional molecular architecture, featuring a reactive chloromethyl group, a synthetically adaptable methyl ester, and a biologically significant pyridine core, renders it a valuable building block for the construction of a diverse array of herbicidal, fungicidal, and insecticidal compounds. This technical guide delves into the applications of this key intermediate, providing detailed insights into its synthetic utility and protocols for its incorporation into next-generation crop protection agents.
The strategic placement of the chloromethyl group at the 4-position of the pyridine ring provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various pharmacophores and toxophores. This, coupled with the potential for modification of the carboxylate at the 2-position, offers chemists a powerful tool for library synthesis and lead optimization in the quest for more effective and environmentally benign agrochemicals.
Core Applications in Agrochemical Synthesis
This compound is a key precursor in the synthesis of several classes of agrochemicals, most notably pyridine-based herbicides that mimic the action of natural plant growth hormones known as auxins.[1][2] The pyridine-2-carboxylic acid scaffold is a well-established pharmacophore in this class of herbicides, with commercial examples including picloram, clopyralid, and aminopyralid.[2][3][4]
The chloromethyl functionality at the 4-position allows for the introduction of diverse substituents that can modulate the biological activity, selectivity, and physicochemical properties of the final product. This is typically achieved through nucleophilic displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alcohols.
Synthesis of Picolinic Acid-Based Herbicides
The primary application of this compound in agrochemical synthesis is as a key intermediate for picolinic acid herbicides. These herbicides are known for their systemic activity and are effective in controlling a wide range of broadleaf weeds.[2][3] The general synthetic strategy involves the initial substitution of the chloromethyl group, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the active form of the herbicide.
Experimental Protocols
The following protocols provide a generalized framework for the synthetic manipulation of this compound. Researchers should adapt these procedures based on the specific properties of their chosen nucleophiles and target molecules.
Protocol 1: General Procedure for Nucleophilic Substitution of the Chloromethyl Group
This protocol outlines a typical nucleophilic substitution reaction to introduce a new functional group at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO))
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))
-
Reaction vessel equipped with a magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen aprotic solvent, add the nucleophile (1.1-1.5 eq) and the base (1.2-2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction without participating in it.
-
Base: A base is required to deprotonate the nucleophile (if it is an amine, thiol, or alcohol) to increase its nucleophilicity, or to act as an acid scavenger for the HCl generated during the reaction.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric oxygen and moisture, especially when using sensitive reagents like sodium hydride.
Protocol 2: Saponification of the Methyl Ester to the Carboxylic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is often the final step in the synthesis of picolinic acid herbicides.
Materials:
-
Methyl 4-(substituted-methyl)pyridine-2-carboxylate derivative
-
Alkali metal hydroxide (e.g., lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH))
-
Solvent mixture (e.g., tetrahydrofuran (THF)/water, methanol/water)
-
Aqueous acid (e.g., 1 M hydrochloric acid (HCl))
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the methyl ester derivative (1.0 eq) in a mixture of THF and water (or methanol and water).
-
Add an aqueous solution of the alkali metal hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with the aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Mixed Solvent System: The use of a water-miscible organic solvent like THF or methanol ensures the solubility of the ester starting material in the aqueous basic solution.
-
Acidification: Acidification is crucial to protonate the carboxylate salt formed during the reaction, leading to the precipitation or extraction of the final carboxylic acid product.
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Method |
| This compound | C₈H₈ClNO₂ | 185.61 | - | NMR, LC-MS |
| Methyl 4-(aminomethyl)pyridine-2-carboxylate | C₉H₁₂N₂O₂ | 180.20 | 85-95% | NMR, LC-MS |
| 4-(Aminomethyl)pyridine-2-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 | 90-98% | NMR, LC-MS, HPLC |
Visualizations
Caption: Workflow for the nucleophilic substitution step.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel agrochemicals. Its reactive chloromethyl group allows for the introduction of a wide range of functional moieties, enabling the fine-tuning of biological activity and physicochemical properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers in the agrochemical industry to explore the full potential of this important synthetic intermediate in the development of next-generation crop protection solutions. Further research into the derivatization of this scaffold is likely to yield new compounds with enhanced efficacy, improved safety profiles, and novel modes of action.
References
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google P
- CN105085378A - Synthetic method of 4-(chloromethyl)
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P
-
Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed. (URL: [Link])
- Preparation process of high-purity 4-chloro-2-pyridinecarboxyl
-
Picloram - Wikipedia. (URL: [Link])
-
Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety - MDPI. (URL: [Link])
-
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. (URL: [Link])
-
Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem. (URL: [Link])
-
Herbicides, Pyridine Carboxylate | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (URL: [Link])
- US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google P
-
Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (URL: [Link])
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. (URL: [Link])
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. (URL: [Link])
-
Auxin herbicide molecules from all known chemical classes that were... - ResearchGate. (URL: [Link])
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])
-
The differential binding and biological efficacy of auxin herbicides - PMC - NIH. (URL: [Link])
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The Strategic Role of Methyl 4-(chloromethyl)pyridine-2-carboxylate in the Advancement of Anti-Cancer Therapeutics
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology, the pyridine ring stands out as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have made it a cornerstone in the design of targeted anti-cancer therapies. Pyridine derivatives have demonstrated a remarkable ability to interact with a wide array of biological targets crucial to cancer cell proliferation, survival, and metastasis. These targets include, but are not limited to, protein kinases, histone deacetylases (HDACs), and components of the tumor microenvironment. This document serves as a detailed guide to the application of a specific, highly functionalized pyridine derivative, Methyl 4-(chloromethyl)pyridine-2-carboxylate, in the synthesis of next-generation anti-cancer agents.
This compound: A Versatile Building Block for Kinase Inhibitors
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs[1]. Its utility stems from the presence of three key functional groups: a pyridine ring, a reactive chloromethyl group, and a methyl ester. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex drug molecules.
-
The Pyridine Core : As a fundamental component of many enzyme inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule within the active site of a target protein, such as a kinase.
-
The Chloromethyl Group : This is a highly reactive electrophilic site, primed for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of side chains and pharmacophores, which can be tailored to enhance potency, selectivity, and pharmacokinetic properties.
-
The Methyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. The resulting carboxamide is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase domain.
The strategic placement of these functional groups makes this compound an ideal starting material for the synthesis of a diverse range of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Application Focus: Synthesis of a Pyridine-Based Kinase Inhibitor Scaffold
This section outlines a representative synthetic protocol for the elaboration of this compound into a core scaffold common to many potent kinase inhibitors. The described workflow is based on established chemical principles and highlights the versatility of this key building block.
Visualizing the Synthetic Strategy
The following diagram illustrates the overall synthetic workflow, from the starting material to a key kinase inhibitor intermediate.
Caption: A generalized workflow for the synthesis of a kinase inhibitor scaffold.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative kinase inhibitor scaffold using this compound as the starting material.
Protocol 1: Nucleophilic Substitution of the Chloromethyl Group
Objective: To introduce a key pharmacophore by reacting this compound with a nucleophile, such as a substituted aniline. This reaction forms a new carbon-nitrogen bond and builds the core of the target molecule.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired nucleophilic substitution product.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation (K⁺) while leaving the nucleophile (the aniline) relatively free to attack the electrophilic chloromethyl group.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Protocol 2: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester to a carboxylic acid, which is a necessary precursor for the subsequent amide bond formation.
Materials:
-
Nucleophilic substitution product from Protocol 1
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the product from Protocol 1 in methanol.
-
Add 1 M NaOH solution (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base that readily hydrolyzes the ester to the corresponding carboxylate salt.
-
Acidification: The carboxylate salt is protonated with HCl to form the free carboxylic acid, which is more soluble in organic solvents and can be readily extracted.
Protocol 3: Amide Coupling to Form the Kinase Inhibitor Scaffold
Objective: To form the final amide bond, a key interaction point for many kinase inhibitors, by coupling the carboxylic acid with a primary amine.
Materials:
-
Carboxylic acid from Protocol 2
-
Primary amine (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the carboxylic acid from Protocol 2 (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor scaffold.
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the acidic byproducts of the coupling reaction and maintain a basic pH, which is optimal for the reaction.
Data Presentation: Representative Yields and Purity
The following table summarizes typical yields and purities for the synthetic sequence described above.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Nucleophilic Substitution | Methyl 4-(anilinoylmethyl)pyridine-2-carboxylate | 75-85 | >95 |
| Saponification | 4-(Anilinoylmethyl)pyridine-2-carboxylic acid | 85-95 | >98 |
| Amide Coupling | Pyridine-based Kinase Inhibitor Scaffold | 60-75 | >99 |
Mechanism of Action: Targeting the Kinase Hinge Region
The synthesized pyridine-based scaffold is designed to target the ATP-binding site of protein kinases. The pyridine nitrogen and the carboxamide moiety are positioned to form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, thereby competitively inhibiting the kinase's activity.
Visualizing the Binding Mode
Caption: A schematic of hydrogen bonding between the inhibitor and the kinase hinge.
By blocking the ATP-binding site, the kinase inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cancer cell growth and survival. The modular nature of the synthesis, starting from this compound, allows for the rapid generation of a library of analogues with diverse substitutions, enabling the optimization of potency and selectivity against specific kinase targets.
Conclusion
This compound is a highly valuable and versatile building block in the development of novel anti-cancer therapeutics. Its strategic combination of a pyridine core, a reactive chloromethyl group, and a modifiable ester functionality provides a powerful platform for the synthesis of potent and selective kinase inhibitors. The protocols and rationale outlined in this guide are intended to empower researchers and drug development professionals to leverage the unique chemical properties of this compound in their quest for the next generation of life-saving cancer medicines.
References
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Google Patents.
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. (n.d.). Google Patents.
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
- CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate. (n.d.). Google Patents.
-
Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1. (n.d.). Google Patents.
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). OIST Innovation. Retrieved from [Link]
-
The application of multi-component reactions in drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Multicomponent Reactions in Medicinal Chemistry. (n.d.). University of Groningen Research Portal. Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved from [Link]
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protocol for nucleophilic substitution on Methyl 4-(chloromethyl)pyridine-2-carboxylate
An Application Guide to Nucleophilic Substitution Reactions on Methyl 4-(chloromethyl)pyridine-2-carboxylate
Abstract
This compound is a versatile bifunctional synthetic building block crucial in medicinal chemistry and materials science. Its strategic importance lies in the presence of an electrophilic chloromethyl group at the 4-position, which is highly susceptible to SN2 reactions, and a methyl ester at the 2-position, which can be further manipulated. This application note provides an in-depth guide to performing nucleophilic substitution reactions on this substrate. It details the underlying chemical principles, offers field-proven, step-by-step protocols for various classes of nucleophiles, and includes expert insights into reaction optimization and troubleshooting.
Scientific Principles and Mechanistic Overview
The primary reactive site of this compound for nucleophilic substitution is the sp3-hybridized carbon of the chloromethyl group. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom of the chloromethyl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring.
-
Nucleophilic Attack: The reaction is initiated by the attack of an electron-rich nucleophile on this electrophilic carbon. This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.
-
Transition State: A high-energy pentacoordinate transition state is formed, where the nucleophile and the leaving group (chloride ion) are both partially bonded to the central carbon atom.
-
Leaving Group Displacement: The stable chloride ion is subsequently displaced, resulting in the formation of a new carbon-nucleophile bond.
The pyridine nitrogen and the methyl ester at the 2-position are electron-withdrawing, which can influence the reactivity of the ring itself. The positions ortho and para (C2 and C4) to the nitrogen are generally more reactive towards nucleophilic aromatic substitution (SNAr) due to their ability to stabilize the negative charge of the Meisenheimer intermediate.[3][4] However, the benzylic-type chloromethyl group is a much more reactive electrophilic site for standard SN2 reactions under mild conditions, allowing for highly chemoselective functionalization at this position.
Caption: SN2 Mechanism on the Chloromethyl Group
Core Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles
This procedure details the synthesis of 4-((alkylamino)methyl)pyridine derivatives, which are common motifs in pharmacologically active compounds.[5][6]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine, piperidine) (1.2 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (to make a 0.2-0.4 M solution)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Add the amine nucleophile (1.5 eq) followed by the base (e.g., K₂CO₃, 2.0 eq). The base acts as an acid scavenger for the HCl generated in situ if the amine salt is used, or to deprotonate the amine if it is in its salt form.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol describes the synthesis of 4-(thiomethyl)pyridine derivatives. Thiolates are excellent nucleophiles and typically react rapidly at room temperature.[1]
Materials:
-
This compound (1.0 eq)
-
Desired thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or potassium carbonate (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (to make a 0.3-0.5 M solution)
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the base (e.g., NaH, 1.2 eq) and anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in DMF to the suspension. Stir for 15-20 minutes at 0 °C to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding ice-cold water.
-
Pour the mixture into a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Protocol 3: SN2 Azidation
This protocol outlines the synthesis of Methyl 4-(azidomethyl)pyridine-2-carboxylate, a versatile intermediate for introducing nitrogen-containing functionalities via click chemistry or reduction to an amine.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.2 M solution)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Summary and Visualization
Table 1: Recommended Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Amines | Morpholine | K₂CO₃ (2.0) | MeCN | 80 | 12 |
| Diethylamine | Cs₂CO₃ (2.0) | DMF | 50 | 8 | |
| Thiols | Thiophenol | NaH (1.2) | THF/DMF | RT | 2 |
| Benzyl Mercaptan | K₂CO₃ (1.5) | DMF | RT | 3 | |
| Azides | Sodium Azide | N/A | DMF | RT | 4-6 |
| Alkoxides | Sodium Methoxide | NaH (1.1) | THF | 0 to RT | 2-4 |
Note: Reaction times are approximate and should be optimized by monitoring the reaction progress.
General Experimental Workflow
Sources
Topic: A Validated Reversed-Phase HPLC Method for Purity Determination of Methyl 4-(chloromethyl)pyridine-2-carboxylate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Methyl 4-(chloromethyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity and stability of this compound.
Introduction and Scientific Rationale
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The purity of such intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4] A reliable analytical method is therefore essential for quality control during synthesis and for stability studies.[5]
High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose due to its high resolution and quantitative accuracy.[4][6] We selected a Reversed-Phase HPLC (RP-HPLC) approach, which is the predominant mode of liquid chromatography for pharmaceutical analysis.[7] This choice is based on the physicochemical properties of the analyte. With its aromatic pyridine ring and ester functionality, the molecule possesses sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18).[7]
A critical consideration in the method development is the basicity of the pyridine nitrogen. To ensure symmetrical peak shape and reproducible retention times, the mobile phase pH must be controlled to maintain a consistent ionization state of the analyte.[8] This method employs an acidic mobile phase to ensure the pyridine nitrogen is consistently protonated, thereby preventing peak tailing that can occur from interactions with residual silanols on the column packing.
The method has been rigorously validated following the ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9]
Experimental Workflow
The overall process from sample receipt to final purity reporting is outlined below. This workflow ensures a systematic and reproducible execution of the analytical procedure.
Caption: Overall workflow for the HPLC purity analysis.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄), ACS grade.
-
This compound Reference Standard (RS), of known purity.
-
Chromatographic Conditions
The separation is achieved using a C18 stationary phase with a gradient elution of a buffered aqueous phase and an organic modifier. This ensures the elution of both the main analyte and any potential impurities with differing polarities.
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | C18 phase provides universal hydrophobic retention. The chosen particle size and dimensions offer a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | The acidic pH ensures the pyridine nitrogen is protonated, leading to improved peak shape and consistent retention.[8] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with a low UV cutoff wavelength and low viscosity, suitable for gradient elution.[7] |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient is employed to ensure elution of late-eluting impurities and to clean the column effectively after each injection, providing a robust method.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection Wavelength | 254 nm | The pyridine ring provides strong UV absorbance at this wavelength, offering good sensitivity for the main component and related impurities.[5][11] |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and potential impurities, including a re-equilibration step. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio. This ensures sample components are fully dissolved and compatible with the initial mobile phase conditions.
-
Reference Standard (RS) Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines.[1][3] The validation process provides documented evidence that the procedure is suitable for its intended purpose.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
System Suitability Test (SST)
Before any sample analysis, the chromatographic system's performance is verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[2] |
| % RSD of Retention Times | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: A solution of the diluent (blank), a sample solution, and a spiked sample solution (spiked with known related substances, if available) are injected. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should also be performed to demonstrate that the method can separate the main peak from any degradation products.[5][12]
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and spiked samples. Peak purity analysis using a DAD detector should confirm the homogeneity of the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: A series of at least five solutions are prepared from the RS stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution is injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: The method is applied to a sample of known purity (e.g., a production batch) spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Six separate sample solutions are prepared from the same homogeneous batch and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability test is repeated on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: LOQ and LOD are determined based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1. This can be confirmed by injecting serially diluted solutions of the reference standard.
-
Acceptance Criteria: The LOQ should be a concentration that can be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., %ACN ±2%) are evaluated.
-
Acceptance Criteria: System suitability parameters must still be met, and the purity result should not deviate significantly from the result obtained under the nominal conditions.
Data Analysis and Reporting
The purity of this compound is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All peaks with an area greater than the reporting threshold (typically 0.05%) should be included in the total area calculation.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for determining the purity of this compound. The method is specific, linear, accurate, and precise, meeting all criteria for validation as per ICH Q2(R1) guidelines. Its systematic approach makes it suitable for routine quality control in both research and manufacturing environments, ensuring the quality of this critical pharmaceutical intermediate.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Lab-Training.com. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
PubMed. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link]
-
ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. starodub.nl [starodub.nl]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: GC-MS Procedure for the Identification of Methyl 4-(chloromethyl)pyridine-2-carboxylate
Abstract and Introduction
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a pivotal heterocyclic building block in modern drug discovery and development. Its specific bifunctional structure, featuring both an ester and a reactive chloromethyl group, makes it a valuable precursor for synthesizing a wide range of complex pharmaceutical agents. The purity and identity of this intermediate are critical, as impurities can lead to unwanted side reactions, reduced yields, and potentially genotoxic byproducts in the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the characterization of volatile and semi-volatile compounds like this compound. Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the precise mass identification and structural elucidation provided by mass spectrometry.
This application note provides a comprehensive, field-proven protocol for the robust identification of this compound. We will delve into the causality behind instrumental parameter selection, sample preparation strategies, and the interpretation of mass spectral data. The methodology is designed to be self-validating, ensuring researchers, quality control analysts, and drug development professionals can achieve accurate and reproducible results.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| CAS Number | 1206973-14-9 | [1] |
| Predicted Boiling Point | 320.8 ± 32.0 °C | [1] |
| Appearance | Brown Liquid | [1] |
Scientific Principle: The Synergy of GC and MS
The analytical strategy hinges on two core principles:
-
Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas (Helium) through a long, narrow, coated capillary column. Separation is achieved based on the analyte's boiling point and its differential affinity for the column's stationary phase. Compounds with lower boiling points and less interaction with the stationary phase elute faster. For pyridine derivatives, a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides excellent separation and peak shape.[2][3]
-
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically at a standard 70 eV) bombard the molecule.[4] This process, known as Electron Ionization (EI), is highly reproducible and energetic enough to not only create a positively charged molecular ion ([M]⁺˙) but also to induce predictable fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification.[2]
Detailed Experimental Protocol
This protocol is a robust starting point, which can be optimized for specific instrumentation and sample matrices.
Materials and Reagents
-
Analyte Standard: this compound (≥95% purity).
-
Solvent: High-purity, GC-grade Ethyl Acetate or Dichloromethane.
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Autosampler.
-
2 mL autosampler vials with PTFE-lined caps.
-
Calibrated microliter syringes.
-
Analytical balance.
-
Volumetric flasks.
-
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to create a series of calibration standards. This is crucial for quantitative analysis and determining the instrument's linear range.
Sample Preparation
The goal of sample preparation is to present the analyte in a clean, volatile solvent suitable for GC injection.
-
For In-Process Reaction Mixtures:
-
Dilute a small, known aliquot of the reaction mixture with ethyl acetate. A dilution factor of 100-1000 is a good starting point.
-
If the mixture contains non-volatile salts or catalysts, perform a simple liquid-liquid extraction. Dilute the sample with deionized water, then extract with an equal volume of ethyl acetate. The organic layer contains the analyte.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial to prevent contamination of the injector.
-
This workflow ensures that only volatile components reach the GC system, protecting the instrument and improving data quality.
Caption: Sample Preparation Workflow for GC-MS Analysis.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound. The choice of a mid-polarity column and a programmed temperature ramp is critical for achieving sharp peaks and resolving the analyte from potential isomers or impurities.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC System or equivalent | |
| Column | HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, versatile column providing good separation for semi-polar compounds like pyridine derivatives.[2] |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. For trace analysis, a splitless injection would be preferred. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min | The initial hold focuses the analyte at the head of the column. The ramp ensures elution, and the final hold bakes out any less volatile contaminants. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | |
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | The industry standard for creating reproducible spectra that can be compared to established libraries (e.g., NIST).[4][5] |
| Source Temperature | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Scan Range | 40 - 250 m/z | Covers the molecular weight of the analyte (185.6) and its key fragments. |
Data Analysis and Expected Results
Identification is a two-factor authentication process: matching the retention time and the mass spectrum.
Retention Time (RT)
Under the conditions specified above, this compound will have a characteristic retention time. This RT should be confirmed by injecting a pure standard.
Mass Spectrum Interpretation
The EI mass spectrum is the definitive piece of evidence for identification. The molecular ion peak ([M]⁺˙) should be present, along with a characteristic pattern of fragment ions.
-
Molecular Ion ([M]⁺˙): The most crucial peak will be at m/z 185 . Due to the natural abundance of the chlorine-37 isotope, a smaller peak will be observed at m/z 187 , approximately one-third the intensity of the m/z 185 peak. This isotopic pattern is a hallmark of a monochlorinated compound.
-
Key Fragment Ions: The fragmentation pattern arises from the cleavage of the weakest bonds in the molecular ion.
-
m/z 154 ([M-OCH₃]⁺): Loss of the methoxy radical (•OCH₃, 31 Da) from the ester group. This is a common fragmentation pathway for methyl esters.[6]
-
m/z 126 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da).
-
m/z 150 ([M-Cl]⁺): Loss of the chlorine radical (•Cl, 35 Da).
-
m/z 49 ([CH₂Cl]⁺): The chloromethyl cation itself, though it may be of low abundance.
-
Caption: Predicted EI Fragmentation of the Analyte.
Self-Validation and Trustworthiness
To ensure the integrity of the results:
-
Run a Solvent Blank: Before analyzing samples, inject a vial of pure ethyl acetate to confirm there is no system contamination.
-
Confirm with Standard: Analyze a known standard of this compound to verify its retention time and mass spectrum under your specific instrument conditions.
-
Library Match: Compare the acquired mass spectrum against a commercial mass spectral library like NIST or Wiley. A high match score provides additional confidence in the identification.[2]
Conclusion
This application note details a robust and reliable GC-MS method for the definitive identification of this compound. By understanding the principles behind the chromatographic separation and mass spectral fragmentation, researchers can confidently apply this protocol for quality control, reaction monitoring, and purity assessment in the pharmaceutical development pipeline. The specified parameters and expected fragmentation patterns provide a clear and validated framework for achieving accurate and reproducible results.
References
-
Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine: Gas phase ion energetics data. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine: Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
-
HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]
-
PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine: Notes. NIST Chemistry WebBook. Retrieved from [Link]
-
Environmental Science and Engineering. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Retrieved from [Link]
-
The Metabolomics Innovation Centre. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]
-
ResearchGate. (2002). A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. Retrieved from [Link]
-
MassBank. (2008). Pyridine Mass Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-(chloromethyl)pyridine-2-carboxylate
Welcome to the technical support guide for the chromatographic purification of Methyl 4-(chloromethyl)pyridine-2-carboxylate. This document provides in-depth, field-proven insights and troubleshooting strategies tailored for researchers and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose and resolve purification challenges effectively.
Section 1: Foundational Concepts & Initial Setup (FAQs)
This section addresses the critical preliminary decisions that dictate the success of your column chromatography.
Q1: What is the most suitable stationary phase for purifying this compound?
Answer: Standard silica gel (silicon dioxide) is the most common and cost-effective stationary phase for this type of purification.[1] However, its inherent acidity can present significant challenges. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[2] This interaction can lead to several issues:
-
Irreversible Adsorption: Strong binding can result in low product recovery.
-
Peak Tailing: A common problem with basic compounds like pyridines, leading to broad fractions and poor separation.[2]
-
Degradation: The chloromethyl group is an electrophilic center, and the acidic silica surface can potentially catalyze degradation or polymerization, especially with prolonged exposure.[3]
Recommendations:
-
For Routine Separations: Start with standard flash-grade silica gel (40-63 µm).
-
If Tailing or Degradation Occurs:
-
Deactivated Silica: Pre-treat the silica gel with a base like triethylamine (TEA) by incorporating a small amount (0.1-1%) into your eluent. The TEA will preferentially bind to the active silanol sites, masking them from your target compound.[2]
-
Neutral Alumina: As an alternative, neutral or basic alumina can be an excellent choice, as it lacks the acidic silanol groups responsible for the problematic interactions.[4]
-
Q2: How do I select the optimal solvent system (mobile phase) for my separation?
Answer: The selection of a solvent system is the most critical variable in column chromatography.[5] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.25 to 0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[6] This Rf range ensures that the compound interacts sufficiently with the stationary phase for separation to occur without requiring an excessive volume of solvent.
The process is empirical and best guided by TLC analysis. This compound is a moderately polar compound due to the ester and the pyridine ring. A two-component system, consisting of a non-polar solvent and a more polar solvent, is typically used.[7]
Workflow for Solvent System Selection
Caption: Workflow for selecting an appropriate solvent system using TLC.
Recommended Starting Solvent Systems
The following table provides good starting points for your TLC analysis.
| Solvent System | Polarity | Common Impurities Targeted | Notes |
| Ethyl Acetate / Hexanes | Medium | Less polar byproducts (e.g., starting materials) | The standard choice for many "normal" polarity compounds.[7] |
| Dichloromethane / Methanol | High | More polar byproducts, baseline impurities | Excellent for more polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[7] |
| Diethyl Ether / Hexanes | Medium-Low | Non-polar impurities | Ether can offer different selectivity compared to ethyl acetate. |
Q3: Should I use wet loading or dry loading for my crude sample?
Answer: The loading method depends on the solubility of your crude material in the chosen mobile phase.
-
Wet Loading: Dissolve the crude sample in the minimum amount of the initial column solvent (or a slightly more polar solvent if necessary).[8] Pipette this solution directly and evenly onto the top of the column bed. This is fast and straightforward but can lead to poor separation if too much solvent or a solvent that is too strong is used, causing the band to widen.
-
Dry Loading: This is the preferred method if your compound is poorly soluble in the eluent or if you have a large sample volume.[8]
-
Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (2-5 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. Dry loading ensures that the entire sample starts as a very narrow, concentrated band, often leading to superior resolution.
-
Section 2: Troubleshooting Common Purification Issues
This section provides a systematic guide to diagnosing and solving problems you may encounter during the chromatography process.
Problem: My compound isn't moving from the baseline (Rf ≈ 0).
Causality: The mobile phase is not polar enough to displace your compound from the highly polar silica gel.[9] The equilibrium is shifted heavily towards the compound being adsorbed to the stationary phase.
Solutions:
-
Increase Solvent Polarity Systematically: Increase the proportion of the polar solvent in your mixture in small increments (e.g., from 20% EtOAc/Hexane to 30%, then 40%).[5] Avoid large, sudden jumps in polarity, which can cause all compounds to elute at once.[5]
-
Switch to a Stronger Polar Solvent: If even 100% ethyl acetate is insufficient, switch to a more polar system, such as 2-5% methanol in dichloromethane.[7]
-
Check for Reactivity: In rare cases, the compound may be reacting at the origin. Perform a stability test (see Protocol 2).
Problem: I'm observing significant peak tailing in my fractions.
Causality: This is the classic sign of a strong, undesirable secondary interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2] Some molecules of your compound are "sticking" to these active sites longer than others, causing them to elute slowly and create a "tail."
Caption: Interaction causing peak tailing and its mitigation with a basic modifier.
Solutions:
-
Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) or pyridine to your eluting solvent system. This competing base will saturate the acidic silanol sites, preventing your target compound from interacting with them.[2]
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina, which does not have the highly acidic sites found on silica gel.
Problem: My product recovery is very low, or I suspect it's decomposing.
Causality: this compound contains a reactive chloromethyl group, which is an electrophile.[3] The acidic silica surface can act as a Lewis acid catalyst, potentially promoting side reactions, hydrolysis (if water is present), or polymerization, especially if the compound remains on the column for an extended period.[10]
Solutions:
-
Confirm Instability: First, verify that degradation is occurring on the silica. Use the 2D TLC stability test outlined below.
-
Run the Column Faster: Use "flash" chromatography conditions (applying positive pressure) to minimize the residence time of the compound on the column.
-
Deactivate the Silica: Use the TEA-modified eluent as described for peak tailing. Neutralizing the acidic sites can significantly reduce decomposition.
-
Use an Alternative Stationary Phase: Switch to neutral alumina or consider reverse-phase chromatography if the compound is sufficiently polar.
Problem: My compound is co-eluting with an impurity.
Causality: The chosen solvent system does not provide adequate selectivity between your product and the impurity. They have very similar affinities for the stationary phase in that specific eluent.
Solutions:
-
Optimize the Solvent Gradient (Isocratic vs. Gradient):
-
If you are running with a single solvent mixture (isocratic), try a slightly less polar mixture. This will increase the retention time of both compounds but may improve their separation.
-
Run a shallow gradient. Start with a low polarity eluent and gradually increase the percentage of the polar solvent over the course of the separation. This can often resolve closely running spots.
-
-
Change Solvent Selectivity: Keep the solvent strength (polarity) similar but change the solvents themselves. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Hexane or Diethyl Ether/Hexane. Different solvents interact with compounds in unique ways, which can dramatically alter the separation.[2]
Section 3: Key Experimental Protocols
Protocol 1: Standard Flash Column Chromatography Procedure
-
Column Preparation: Select a column with an appropriate diameter for your sample size (a 20:1 to 50:1 ratio of silica weight to crude sample weight is a good rule of thumb).[9] Pack the column using the "slurry" method with your chosen initial, non-polar eluent (e.g., 10% EtOAc/Hexane). Ensure the silica bed is compact and level.
-
Sample Loading: Load your sample using either the wet or dry loading method described in Q3. Add a thin protective layer of sand on top of the silica bed (or your dry-loaded sample).
-
Elution: Carefully add the mobile phase. Apply gentle positive pressure using a pump or bulb to achieve a steady flow rate.
-
Fraction Collection: Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size.
-
Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: 2D TLC Test for Compound Stability on Silica
This test is crucial for determining if your compound is degrading on the stationary phase.[11]
-
Spotting: Spot your crude mixture in one corner of a square TLC plate, about 1 cm from the edges.
-
First Development: Develop the plate in a suitable solvent system.
-
Drying & Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen. Do not visualize yet. Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Second Development: Develop the plate again in the exact same solvent system.
-
Analysis: Visualize the plate.
-
Stable Compound: All spots will lie on the diagonal of the plate.
-
Unstable Compound: New spots will appear off the diagonal. These are degradation products formed during the first development while the compound was in contact with the silica.[11]
-
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- BenchChem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.
-
Kumar, A., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Retrieved from [Link]
-
National Institutes of Health. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 4-(chloromethyl)pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-(chloromethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We provide in-depth troubleshooting guides, FAQs, and validated protocols to help you identify, control, and eliminate common impurities, ensuring the quality and integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A: The most frequently observed impurities include over-chlorinated species like Methyl 4,5-dichloropyridine-2-carboxylate, the hydrolysis product 4-(chloromethyl)pyridine-2-carboxylic acid, dimeric byproducts, and unreacted starting materials or intermediates.[1] The formation of these impurities is highly dependent on reaction conditions.
Q2: My HPLC analysis shows a significant peak besides my main product. What is the most likely culprit?
A: Without spectral data, the most probable impurity is either an over-chlorinated product or the corresponding carboxylic acid from hydrolysis.[1][2] Over-chlorination is common if reaction temperature or time is not strictly controlled.[3] Hydrolysis occurs if moisture is present during the reaction or workup.[4] We recommend checking the mass of the impurity peak and consulting the detailed troubleshooting guides below.
Q3: How can I minimize the formation of the di-chloro impurity?
A: Strict control over reaction conditions is key. This includes using the correct stoichiometric ratio of the chlorinating agent (e.g., thionyl chloride), maintaining the optimal reaction temperature (typically around 85°C as per some procedures), and monitoring the reaction's progress to avoid extended reaction times.[1] Using a catalyst like bromine may also improve selectivity and yield.[1]
Q4: My purified product seems to degrade over time, even in storage. What could be the cause?
A: this compound contains a reactive chloromethyl group, making it susceptible to degradation. The two primary degradation pathways are hydrolysis to the carboxylic acid if exposed to moisture, and dimerization or oligomerization, which can be accelerated by elevated temperatures. Store the product in a cool, dry, and inert environment.
Visualizing Impurity Formation
The following diagram illustrates the intended synthetic pathway and the major side reactions that lead to the formation of common impurities.
Caption: Reaction scheme for this compound synthesis and key side reactions.
Troubleshooting Guides
Impurity Profile 1: Over-Chlorinated Species
-
Common Example: Methyl 4,5-dichloropyridine-2-carboxylate
Q: How and why do over-chlorinated impurities form?
A: Over-chlorination occurs when the pyridine ring undergoes further chlorination after the desired monochlorination has taken place. This is a common issue in the chlorination of picoline derivatives.[3] The reaction is typically driven by an excess of the chlorinating agent, elevated temperatures, or prolonged reaction times, which provide the necessary energy and opportunity for a second chlorination event.[1] Patent literature shows that even under optimized conditions, small percentages (e.g., 2-7%) of dichloro-impurities can form.[1]
Q: How can I reliably detect and quantify this impurity?
A: High-Performance Liquid Chromatography (HPLC) is the most effective method for detection and quantification.[1][5] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is typically effective.[6][7] UV detection is suitable as the pyridine ring is a chromophore. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the molecular weight of the impurity peak, which will be higher than the product by the mass of a chlorine atom minus a hydrogen atom (~34.5 Da).
Q: What are the best practices to prevent over-chlorination?
A:
-
Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent (e.g., thionyl chloride) to the pyridine-2-carboxylic acid derivative. Avoid large excesses.
-
Temperature Management: Maintain a consistent and optimized reaction temperature. Run initial optimization experiments to find the lowest effective temperature that provides a good conversion rate.
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC or in-process HPLC checks. Quench the reaction as soon as the starting material is consumed to prevent the product from converting into the di-chloro species.
-
Catalyst Choice: The use of specific catalysts, such as bromine or sodium bromide, has been shown to improve the yield of the desired mono-chlorinated product and can help suppress over-chlorination.[1]
Q: My product is already contaminated. How can I remove this impurity?
A: Separation can be challenging due to the similar chemical structures.
-
Fractional Distillation: If the product is thermally stable, fractional distillation under reduced pressure may be effective, although this is often difficult for these types of compounds.
-
Column Chromatography: Silica gel column chromatography is the most common lab-scale method. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) should provide separation.
-
Recrystallization: If a suitable solvent system can be found where the impurity has significantly different solubility from the product, recrystallization can be an effective and scalable purification method.
Impurity Profile 2: Hydrolysis Product
-
Impurity Name: 4-(chloromethyl)pyridine-2-carboxylic acid
Q: What causes the hydrolysis of my ester product?
A: The methyl ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and methanol.[2] This reaction is catalyzed by both acid and base. The presence of water in solvents or reagents, or exposure to atmospheric moisture during workup or storage, are the primary causes.[4] Given that the synthesis often involves acidic reagents like thionyl chloride, any residual water can easily lead to hydrolysis.
Q: How do I detect the presence of the carboxylic acid impurity?
A:
-
HPLC: This is the preferred method. The carboxylic acid is more polar than the ester and will have a shorter retention time on a reverse-phase C18 column.[6][7]
-
Acid-Base Titration: A simple titration can quantify the total acidic content in your product sample.
-
IR Spectroscopy: Look for a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, which would be absent in the pure ester.
Q: What preventative measures can I take against hydrolysis?
A:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.
-
Controlled Workup: During aqueous workup steps, minimize the contact time and use cold solutions. If an acid or base wash is required, perform it quickly and efficiently. Neutralize the product solution promptly.
-
Proper Storage: Store the final product in a tightly sealed container with a desiccant. Storing at low temperatures can also slow the rate of hydrolysis.
Q: How can I remove the carboxylic acid from my product?
A: This separation is generally straightforward due to the difference in acidity.
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer. The desired ester product will remain in the organic layer. Afterwards, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Impurity Profile 3: Dimeric Impurities
Q: How are dimeric impurities formed?
A: The 4-(chloromethyl) group is a reactive benzylic-type halide. One molecule can undergo nucleophilic substitution by another, often through the pyridine nitrogen, leading to the formation of a pyridinium salt dimer. This self-reaction, or dimerization, is promoted by heat and high concentrations.
Q: What analytical techniques are best for identifying dimers?
A:
-
LC-MS: This is the most powerful tool. A dimer will have a molecular weight that is approximately double that of the product.
-
NMR Spectroscopy: The NMR spectrum of a sample containing dimeric impurities will be complex, with extra sets of peaks. The formation of a pyridinium salt will cause significant downfield shifts for the protons on that pyridine ring.
Q: How can I prevent dimerization?
A:
-
Temperature Control: Conduct the reaction and subsequent purification steps at the lowest practical temperature.
-
Dilution: Avoid highly concentrated solutions of the product for extended periods.
-
Prompt Use: Use the synthesized this compound in the next step of your synthesis as quickly as possible to minimize storage time.
-
Storage: If storage is necessary, keep the material in a solid form at low temperatures (e.g., ≤ 4°C) in a dry, inert environment.
Summary of Common Impurities
| Impurity Class | Example Structure Name | Typical MW | Detection & Quantification Methods |
| Over-Chlorination | Methyl 4,5-dichloropyridine-2-carboxylate | ~220.05 | HPLC, LC-MS, GC-MS |
| Hydrolysis | 4-(chloromethyl)pyridine-2-carboxylic acid | ~171.58 | HPLC, Acid-Base Titration, IR |
| Dimerization | N/A (Varies) | ~371.22 | LC-MS, NMR |
| Starting Material | Pyridine-2-carboxylic acid | ~123.11 | HPLC, GC-MS |
Analytical Protocols
General Protocol: HPLC Purity Analysis
This protocol provides a general starting point and may require optimization for your specific system.
-
Instrumentation: Standard HPLC system with a UV detector.[6]
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of mobile phase or a suitable solvent. Filter through a 0.45 µm syringe filter before injection.[6]
-
Injection Volume: 10 µL.
Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving common impurity issues.
References
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem.
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid - HELIX Chromatography.
- CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate - Google Patents.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
- Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - European Publication Server web service.
- EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents.
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents.
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
- EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents.
- Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1 - Googleapis.com.
- Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation - ResearchGate.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate.
- Methyl Esters - Organic Chemistry Portal.
Sources
- 1. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. data.epo.org [data.epo.org]
- 4. Methyl Esters [organic-chemistry.org]
- 5. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
stability and storage conditions for Methyl 4-(chloromethyl)pyridine-2-carboxylate
Technical Support Center: Methyl 4-(chloromethyl)pyridine-2-carboxylate
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth information on the stability, storage, and handling of this key synthetic intermediate. Given its reactive nature, understanding these characteristics is crucial for ensuring experimental reproducibility and success in your research and development projects. This guide is structured to address common challenges and questions encountered in the lab.
Core Stability Profile & Recommended Storage
This compound is a bifunctional molecule containing both a reactive chloromethyl group and a methyl ester. Its stability is primarily influenced by its susceptibility to nucleophilic attack, particularly by water. The following recommendations are based on the compound's structural properties and data from closely related analogs.
| Parameter | Recommendation | Rationale & Expert Insights |
| Appearance | White to off-white or light yellow solid. | A significant change to dark yellow or brown may indicate degradation or polymerization. |
| Storage Temperature | 2-8°C (Refrigerated) | While some less reactive pyridine derivatives can be stored at room temperature, the presence of the highly reactive chloromethyl group warrants colder storage to minimize degradation over time. Storing at 2-8°C is a standard precaution for reactive intermediates[1]. |
| Storage Atmosphere | Under an inert gas (Argon or Nitrogen) | This is the most critical parameter. The compound is moisture-sensitive. An inert atmosphere displaces moisture and oxygen, preventing hydrolysis of the chloromethyl and ester groups and minimizing oxidative degradation[2]. |
| Key Sensitivities | Moisture , Heat, Strong Oxidizing Agents, Strong Acids/Bases. | The chloromethyl group is a potent electrophile, making it highly susceptible to hydrolysis[3]. The ester is also prone to hydrolysis under acidic or basic conditions. It is incompatible with strong oxidizing agents and strong acids[4]. |
| Container | Tightly sealed, amber glass vial or bottle. | A tight seal is essential to maintain the inert atmosphere and prevent moisture ingress[5]. Amber glass is recommended to protect against potential, though less common, light-induced degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary sites of degradation are the chloromethyl group and the methyl ester group, both of which are susceptible to hydrolysis.
-
Hydrolysis of the Chloromethyl Group: This is the most likely degradation pathway. The carbon atom of the chloromethyl group is highly electrophilic and will readily react with nucleophiles. Water (moisture) is a common nucleophile that will attack this carbon, displacing the chloride and forming the corresponding alcohol, Methyl 4-(hydroxymethyl)pyridine-2-carboxylate. This type of hydrolysis is a known degradation pathway for related chloromethyl pyridine compounds[3].
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)pyridine-2-carboxylic acid. This reaction is catalyzed by both acid and base and will be accelerated by the presence of water.
The diagram below illustrates these two primary degradation routes.
Caption: Primary degradation pathways of the target compound.
Q2: I've stored the compound for several months in the freezer. Is it still good to use?
A2: Potentially, but its purity should be verified. The key factor is not just temperature, but how well it was protected from moisture and air. If the vial was properly sealed under an inert gas before storing, it is likely in good condition. However, if the cap was not tight or it was opened multiple times in a humid environment, degradation is possible. Before a critical experiment, we strongly recommend re-analyzing the compound's purity via methods like ¹H NMR, LC-MS, or GC to check for the presence of hydrolysis byproducts.
Q3: What solvents are recommended for preparing a stock solution, and how long will the solution be stable?
A3: For maximum stability, use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Protic solvents like methanol or ethanol are reactive and should be avoided, as they can act as nucleophiles and displace the chloride from the chloromethyl group.
The stability of the solution depends on the solvent's purity and storage conditions. A stock solution in a truly anhydrous aprotic solvent, stored under an inert atmosphere at 2-8°C, can be stable for several days to weeks. However, for best results, it is always advisable to prepare solutions fresh before use.
Q4: The compound causes irritation when handled. What are the necessary safety precautions?
A4: Yes, chloromethyl pyridine derivatives are known to be irritants and corrosive alkylating agents. GHS classifications for a close isomer, Methyl 6-(chloromethyl)pyridine-2-carboxylate, include "Causes severe skin burns and eye damage" and "May cause respiratory irritation"[6]. Therefore, you must handle this compound with appropriate personal protective equipment (PPE) inside a certified chemical fume hood[5][7].
Mandatory PPE includes:
-
Nitrile or neoprene gloves (latex is not sufficient)[5].
-
Chemical splash goggles.
-
A lab coat.
In case of skin contact, immediately wash the affected area with plenty of water[8].
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action & Troubleshooting Steps |
| Inconsistent or Low Reaction Yields | Compound Degradation: The most common cause is the use of partially hydrolyzed starting material. | 1. Verify Purity: Before use, run a quick purity check (TLC, ¹H NMR, or LC-MS). 2. Review Handling: Were aliquots weighed on an open bench? Was the bottle left open? 3. Implement Strict Anhydrous Technique: Use a glovebox or handle under a positive pressure of inert gas. Use dry solvents and glassware. |
| Appearance of a New, More Polar Spot on TLC | Hydrolysis: The formation of the alcohol or carboxylic acid byproduct increases polarity. | 1. Co-spotting: If possible, co-spot your material with a known standard on the TLC plate. 2. Characterize Impurity: Use LC-MS to identify the mass of the new peak. The alcohol impurity will have a mass of (M-16) Da compared to the starting material, while the acid impurity will have a mass of (M-14) Da. 3. Purge & Re-store: Discard any questionable aliquots. Purge the headspace of the main bottle with argon or nitrogen before tightly resealing and storing at 2-8°C. |
| Solid Material Appears Clumpy or Discolored | Moisture Absorption/Degradation: The material may have been exposed to atmospheric moisture. | 1. Visual Inspection: If the material is significantly discolored or has a changed texture, it is a strong indicator of degradation. 2. Purity Check: A purity analysis is mandatory. If purity is below acceptable limits for your application, consider purification (if feasible) or purchasing a new batch. 3. Review Storage Protocol: Ensure all lab members are aware of the compound's moisture sensitivity and follow correct storage procedures[2]. |
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting the Solid Compound
This protocol minimizes exposure to atmospheric moisture and ensures the integrity of the bulk material.
-
Allow the sealed container of this compound to warm to room temperature in a desiccator (approx. 30-60 minutes). This prevents condensation of moisture onto the cold solid.
-
Move the container into a glovebox or onto a Schlenk line with a positive pressure of inert gas (argon or nitrogen).
-
Briefly open the container and quickly weigh the desired amount of solid into a separate, tared vial.
-
Immediately and securely reseal the main container.
-
Purge the headspace of the main container with inert gas before tightening the cap and wrapping it with parafilm for extra security.
-
Return the main container to storage at 2-8°C.
Protocol 2: Workflow for Troubleshooting Inconsistent Experimental Results
When faced with unexpected outcomes, a systematic approach is key. The following flowchart provides a logical workflow to diagnose issues related to the stability of this reagent.
Caption: A logical workflow for troubleshooting experiments.
References
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents.
-
Safety Data Sheet: Pyridine - Carl ROTH. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Available at: [Link]
- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents.
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem. Available at: [Link]
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. Available at: [Link]
-
A J C A J C - Asian Publication Corporation. Available at: [Link]
-
Pyridine - Washington State University. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. Available at: [Link]
-
2-Chloromethylpyridine - Wikipedia. Available at: [Link]
-
METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
-
Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3 | CID 13276248 - PubChem. Available at: [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
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- 1. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]
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- 8. Methyl 4-Chloro-2-pyridinecarboxylate | 24484-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Preventing Over-Chlorination in Pyridine Synthesis
Welcome to the Technical Support Center for professionals engaged in pyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common and often complex issue of over-chlorination. As researchers, scientists, and drug development professionals, achieving precise chlorination is paramount for the successful synthesis of targeted pyridine derivatives. This resource offers expert insights and practical solutions to help you navigate these challenges.
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Polychlorination of the Pyridine Ring
Question: "My reaction is producing a mixture of di- and tri-chlorinated pyridines when I am targeting a mono-chlorinated product. How can I improve the selectivity?"
Answer:
This is a classic challenge in pyridine chemistry, as the pyridine ring's reactivity can lead to multiple chlorination events. The key is to control the reaction kinetics and thermodynamics.
Root Cause Analysis:
-
Excessive Chlorinating Agent: A high concentration of the chlorinating agent (e.g., Cl₂) dramatically increases the probability of multiple substitutions on the electron-deficient pyridine ring.
-
Harsh Reaction Conditions: High temperatures can provide the necessary activation energy for subsequent chlorination steps, leading to over-chlorination.
-
Inappropriate Catalyst: Some catalysts may not offer the desired selectivity, promoting further chlorination instead of favoring the mono-substituted product.
Solutions:
-
Stoichiometric Control of the Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. For mono-chlorination, a molar ratio of chlorine to pyridine between 0.2 and 2 is often advantageous.[1] It is crucial to add the chlorinating agent slowly and monitor the reaction progress closely using techniques like GC-MS or LC-MS.
-
Temperature Optimization: Lowering the reaction temperature can significantly enhance selectivity. For gas-phase chlorination, a two-stage reaction zone approach has proven effective. An initial high-temperature zone (350°C to 500°C) initiates the reaction, followed by a lower-temperature zone (below 340°C) to control the extent of chlorination.[1]
-
Catalyst Selection: The choice of catalyst is critical for selective chlorination. Silicates like vermiculite, talc, or pyrophyllite, and silicate clays such as attapulgite or bentonite, can promote the desired chlorination while minimizing over-chlorination.[2][3]
Experimental Protocol: Optimizing for Mono-chlorination in Gas-Phase Synthesis
-
Reactor Setup: Utilize a two-zone tubular reactor. The first zone should be capable of reaching temperatures up to 500°C, and the second zone should be maintained at a lower temperature, between 100°C and 340°C.[1]
-
Reactant Preparation: Prepare a vaporized feed stream containing the pyridine derivative, chlorine gas, and an inert gas (e.g., nitrogen). The molar ratio of chlorine to the pyridine compound should be maintained between 0.2 and 2.[1]
-
Reaction Execution:
-
Pass the vaporized feed stream through the first hot spot reaction zone, controlled at a temperature between 360°C and 420°C.[1]
-
Immediately pass the effluent from the first zone into the second, cooler reaction zone.
-
-
Product Analysis: Continuously monitor the product stream using online GC-MS to determine the conversion of the starting material and the selectivity for the mono-chlorinated product. Adjust the temperature of the hot spot and the molar ratio of chlorine as needed to optimize selectivity.
Issue 2: Uncontrolled Chlorination of Side Chains
Question: "I am attempting to chlorinate the pyridine ring, but I am observing significant chlorination of the alkyl side chain on my starting material (e.g., picoline)."
Answer:
This issue arises from the different mechanisms of ring and side-chain chlorination. Side-chain chlorination often proceeds via a free-radical mechanism, which can be favored under certain conditions.
Root Cause Analysis:
-
Free-Radical Initiators: The presence of UV light or radical initiators will promote the chlorination of alkyl side chains.
-
High Temperatures: Elevated temperatures can facilitate the homolytic cleavage of chlorine molecules, initiating a radical chain reaction.
-
Absence of a Suitable Catalyst: Without a catalyst to direct the chlorination to the ring, side-chain chlorination can become a competitive and even dominant pathway.
Solutions:
-
Reaction Condition Control: Conduct the reaction in the absence of UV light. If high temperatures are necessary, consider using a catalyst that favors aromatic substitution.
-
Catalytic Approach: Employ catalysts that promote the electrophilic substitution on the pyridine ring. As mentioned previously, silicates and silicate clays are effective for this purpose in vapor-phase reactions.[2][3]
-
Protecting Groups: While more synthetically intensive, the use of a protecting group on the side chain can be a viable strategy if other methods fail.
Data Summary: Catalyst and Temperature Effects on Selectivity
| Catalyst | Temperature Range (°C) | Primary Product | Reference |
| Attapulgite, Bentonite, Pyrophyllite | 300 - 450 | Ring-chlorinated pyridines | [2][3] |
| None (with UV light) | High | Side-chain chlorinated products | General Knowledge |
Issue 3: Poor Regioselectivity in Ring Chlorination
Question: "My synthesis is yielding a mixture of isomers (e.g., 2-chloropyridine and 4-chloropyridine) with poor selectivity. How can I control the position of chlorination?"
Answer:
Regioselectivity in pyridine chlorination is governed by the electronic properties of the pyridine ring and the reaction mechanism. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the 2- and 4-positions.
Root Cause Analysis:
-
Reaction Mechanism: The mechanism of chlorination (e.g., electrophilic aromatic substitution, nucleophilic substitution on a pre-functionalized ring) will dictate the regiochemical outcome.
-
Substituent Effects: Existing substituents on the pyridine ring will direct incoming electrophiles to specific positions.
-
Reaction Conditions: Temperature and catalyst can influence the kinetic versus thermodynamic control of the reaction, affecting the isomer distribution.
Solutions:
-
Mechanism-Driven Approach:
-
Electrophilic Aromatic Substitution: Direct chlorination of pyridine typically yields a mixture of isomers, with 3-chloropyridine often being a major product due to the deactivating effect of the nitrogen atom.
-
Nucleophilic Aromatic Substitution: A more controlled approach involves the use of pyridine N-oxides. The N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent deoxygenation provides a route to 2- or 4-chloropyridines.[4]
-
Phosphine-Mediated Halogenation: A modern approach utilizes designed phosphine reagents that are installed at the 4-position of pyridines as phosphonium salts. These are then displaced by halide nucleophiles, offering high selectivity for 4-halogenation.[5]
-
-
Temperature Control in Gas-Phase Reactions: For the selective production of 2-chloropyridine from pyridine, a two-stage temperature profile can be highly effective, with a hot spot of 350°C to 500°C followed by a cooler zone.[1]
Workflow Diagram: Selective 4-Chlorination via Phosphonium Salt
Caption: Workflow for selective 4-chlorination of pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of pyridine chlorination?
A1: The mechanism of pyridine chlorination can vary depending on the reaction conditions. In gas-phase reactions with chlorine, a radical mechanism is often proposed.[6] Theoretical studies suggest the reaction with a chlorine radical can proceed via an addition mechanism to form various chlorinated isomers.[6] In solution, the mechanism can be more complex. For instance, with reagents like dichloroiodobenzene (PhICl₂), it was previously thought that pyridine displaces a chloride to form a cationic intermediate. However, recent studies suggest that pyridine forms a square planar complex with PhICl₂ via a halogen bonding interaction.[7]
Q2: Are there greener alternatives for pyridine chlorination?
A2: While traditional chlorination methods often involve harsh reagents and conditions, research is ongoing to develop more environmentally friendly approaches. The use of solid acid catalysts can reduce the need for corrosive liquid acids. Additionally, optimizing reaction conditions to improve selectivity and yield minimizes waste generation. Dechlorination of polychlorinated pyridines to obtain the desired product is another strategy that can be considered.[8][9]
Q3: How does the presence of water affect the chlorination process?
A3: In some vapor-phase chlorination processes, the presence of water vapor is advantageous. It can act as an inert diluent and may help to control the reaction temperature and improve selectivity.[1] For the chlorination of alpha-picoline, the presence of water is reported to be essential for the selective formation of chlorinated pyridines.[2]
Q4: Can I use phosphoryl chloride (POCl₃) for chlorinating hydroxypyridines?
A4: Yes, phosphoryl chloride is a common reagent for the chlorination of hydroxypyridines (pyridones). This reaction is a key step in the Guareschi-Thorpe synthesis of dichloropyridines.[10] It is a reliable method for converting a hydroxyl group on the pyridine ring to a chlorine atom.
Q5: What are the safety considerations when working with chlorinating agents for pyridine synthesis?
A5: Safety is paramount. Chlorine gas is highly toxic and corrosive. All reactions involving chlorine gas should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. Phosphoryl chloride is also highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety protocols.
References
- Chlorination process of pyridine derivatives.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. [Link]
- Vapor phase production of Chlorinated pyridines
-
Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. ResearchGate. [Link]
-
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]
- Preparation of chlorinated pyridines.
-
Vapor phase production of Chlorinated pyridines from alpha-picoline. European Patent Office. [Link]
- Processes for dechlorinating pyridines.
-
Oxidation with Chlorine /Pyridine Complexes. Wordpress. [Link]
-
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate. [Link]
-
Pyridine. Wikipedia. [Link]
-
Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. [Link]
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- 8. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Chloromethylpyridine Compounds
Welcome to the Technical Support Center for the safe handling and use of chloromethylpyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for handling these reactive chemical intermediates. Our goal is to ensure your experiments are not only successful but also conducted with the highest level of safety.
This center is structured to provide immediate answers to common issues and to offer detailed troubleshooting for problems you may encounter during your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and general handling of chloromethylpyridine compounds.
Q1: What are chloromethylpyridine compounds and why are they considered hazardous?
A1: Chloromethylpyridines are a class of organic compounds featuring a pyridine ring substituted with a chloromethyl group (-CH2Cl). They are valuable synthetic intermediates used to introduce the pyridylmethyl group in the synthesis of pharmaceuticals and agricultural chemicals.[1][2][3] Their hazardous nature stems from the reactivity of the chloromethyl group, which makes them potent alkylating agents. This reactivity can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][4][5] Many are also classified as harmful if swallowed.[6][7]
Q2: What are the primary signs of exposure to chloromethylpyridine compounds?
A2: Symptoms of exposure can include a burning sensation, severe irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[4][5] Inhalation may lead to coughing, wheezing, laryngitis, and shortness of breath.[4][5] Ingestion can cause chemical burns within the oral cavity and gastrointestinal tract.[8] It is crucial to seek immediate medical attention if any exposure is suspected.
Q3: What are the appropriate storage conditions for chloromethylpyridine compounds?
A3: Chloromethylpyridine compounds, particularly their hydrochloride salts, are often hygroscopic, meaning they readily absorb moisture from the air.[9][10] Therefore, they should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][11][12] Storing under an inert atmosphere may also be prudent.[13]
Q4: How should I dispose of waste containing chloromethylpyridine compounds?
A4: Waste containing chloromethylpyridines is considered hazardous.[6][8] All waste must be handled in accordance with local, state, and federal regulations.[8] Generally, this involves collecting the waste in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company, often through incineration.[11][14] Never pour this waste down the drain.[14]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experiments involving chloromethylpyridine compounds.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Unexpected Side Reactions or Low Yield | Reactivity of the Compound: Chloromethylpyridines are reactive electrophiles susceptible to nucleophilic attack.[2] | Solution: Ensure your reaction is performed under anhydrous conditions and an inert atmosphere to prevent reaction with water. Protect sensitive functional groups in your starting materials. The hydrochloride salt is often used to moderate reactivity.[1] |
| Instability: The free base can be unstable.[1] | Solution: Use the more stable hydrochloride salt when possible. If the free base is required, generate it in situ and use it immediately. | |
| Discoloration of the Compound During Storage | Hygroscopicity and/or Reaction with Air: The compound may be absorbing moisture or reacting with atmospheric components.[9][10] | Solution: Store the compound in a desiccator or under an inert gas like argon or nitrogen. Ensure the container is tightly sealed after each use.[7] |
| Difficulty in Achieving Complete Dissolution | Solvent Polarity: Chloromethylpyridine hydrochlorides have good solubility in polar solvents but limited solubility in nonpolar ones.[1][10] | Solution: Use polar solvents like DMF, water, or ethanol for dissolution.[1][10] Gentle heating may aid dissolution, but be mindful of the compound's stability at elevated temperatures. |
Section 3: Experimental Protocols and Safety Workflows
Personal Protective Equipment (PPE) Hierarchy
Effective protection from chloromethylpyridine compounds requires a multi-layered approach to PPE. The following diagram illustrates the necessary PPE, from foundational to task-specific protection.
Caption: Hierarchy of Personal Protective Equipment for handling chloromethylpyridines.
Step-by-Step Spill Cleanup Protocol
A spill of chloromethylpyridine compound requires immediate and careful attention. This protocol outlines the steps for safely managing a minor spill (less than 10g). For major spills, evacuate the area and contact your institution's emergency response team.[15]
-
Alert Personnel and Isolate the Area: Immediately notify others in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[15] If the compound is a powder, a respirator is recommended to prevent inhalation.[11]
-
Contain the Spill: For solid spills, you can dampen the material with water to prevent dust formation.[4][13] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[16][17]
-
Absorb and Collect: Carefully scoop the dampened solid or the absorbent material into a designated, sealable hazardous waste container.[4][13] Use non-sparking tools if there is a fire hazard.[18]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[4][15] Collect all decontamination materials as hazardous waste.[15]
-
Dispose of Waste: Seal and label the hazardous waste container according to your institution's guidelines.[14]
-
Wash Hands Thoroughly: After removing your PPE, wash your hands with soap and water.[11]
Emergency First Aid Workflow
In the event of an exposure, immediate action is critical. The following workflow details the initial first aid steps.
Caption: First aid workflow for chloromethylpyridine exposure.
Detailed First Aid Procedures:
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[18] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][18] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air.[18] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[18]
-
Ingestion: Rinse the mouth with water.[18] Do not induce vomiting.[13] Never give anything by mouth to an unconscious person.[18] Call a doctor or poison control center immediately.[13][18]
References
-
2-Chloromethylpyridine. Grokipedia. Available at: [Link]
-
3-(Chloromethyl)pyridine hydrochloride. PubChem. National Center for Biotechnology Information. Available at: [Link]
-
BIOASSAY OF 2-(CHLOROMETHYL)PYRIDINE FOR POSSIBLE CARCINOGENICITY. National Toxicology Program. (1978). Available at: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. (2023). Available at: [Link]
-
What to do in a chemical emergency. GOV.UK. (2024). Available at: [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. Available at: [Link]
-
Guide for Chemical Spill Response. University of California, Berkeley. Available at: [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. Available at: [Link]
-
Personal Protective Equipment for Pesticide Handlers. US EPA. (2025). Available at: [Link]
-
Pesticide use and personal protective equipment. Health.vic. (2024). Available at: [Link]
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- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yield in Methyl 4-(chloromethyl)pyridine-2-carboxylate Synthesis
An in-depth technical guide by a Senior Application Scientist.
Introduction
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a reactive chloromethyl group and an ester, makes it a valuable building block. However, the synthesis, typically involving the chlorination of the corresponding 4-methyl or 4-hydroxymethyl precursor, is often plagued by issues that lead to low yields. These challenges include incomplete reactions, the formation of persistent impurities, and product degradation during workup.
This guide provides a structured, in-depth approach to troubleshooting common problems encountered during the synthesis of this compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve issues, thereby optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic pathways to this compound?
The synthesis generally starts from a precursor like 4-methylpyridine-2-carboxylic acid or its methyl ester. A common and direct route involves the chlorination of the 4-methyl group. An alternative pathway involves the synthesis of the 4-hydroxymethyl intermediate, which is then converted to the chloromethyl derivative. A typical sequence involves the esterification of 4-methylpyridine-2-carboxylic acid followed by chlorination of the methyl group. Some patented methods start from more fundamental precursors like 4-picoline, which is first oxidized to the carboxylic acid, then esterified, reduced to the alcohol, and finally chlorinated with an agent like thionyl chloride (SOCl₂).[1]
Q2: How critical is the purity of the starting material, Methyl 4-methylpyridine-2-carboxylate?
The purity of the starting material is paramount. Impurities in the starting ester can lead to a host of issues. For instance, residual water can rapidly decompose common chlorinating agents like thionyl chloride and lead to unwanted hydrolysis side reactions.[2] Other organic impurities can react with the chlorinating agent, leading to a complex mixture of byproducts that complicates purification and significantly lowers the yield of the desired product.
Q3: My reaction generates a lot of black tar-like material. What causes this?
Tar formation is a common issue in pyridine chemistry, often resulting from polymerization or extensive degradation of starting materials or products under harsh reaction conditions. This can be triggered by excessive heat, the presence of certain impurities, or highly acidic conditions. The pyridine ring itself is susceptible to side reactions, especially when activated. Using an appropriate inert solvent and maintaining strict temperature control are crucial preventative measures.
Troubleshooting Guide: Core Reaction Issues
This section addresses problems occurring during the chlorination reaction itself. A systematic approach to diagnosing these issues is outlined below.
Caption: Troubleshooting workflow for low yield.
Issue 1: Low Conversion of Starting Material
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, HPLC, or GC-MS) shows a significant amount of unreacted Methyl 4-methylpyridine-2-carboxylate.
| Possible Cause | Scientific Rationale & Explanation | Recommended Actions |
| Inactive Chlorinating Agent | Thionyl chloride (SOCl₂) is a common reagent for this conversion. It is highly reactive towards moisture and can decompose over time, losing its efficacy. If it has been stored improperly or is from an old bottle, its chlorinating power will be diminished. | 1. Use a fresh, unopened bottle of thionyl chloride or distill the reagent before use. 2. Ensure the reagent is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3] |
| Insufficient Reagent Stoichiometry | The reaction requires a sufficient molar equivalent of the chlorinating agent. If the stoichiometry is too low, the reaction will stall once the limiting reagent is consumed. | 1. Carefully review the stoichiometry. For chlorination of a methyl group, radical initiators are often needed. For chlorination of a hydroxymethyl group, a slight excess (1.1-1.3 equivalents) of SOCl₂ is typical.[1] 2. Ensure accurate measurement and transfer of all reagents. |
| Sub-optimal Reaction Temperature | Chlorination reactions often have a specific activation energy barrier. If the temperature is too low, the reaction rate may be too slow to proceed to completion within the allotted time. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress. 2. Be cautious, as excessive heat can promote byproduct formation. Some procedures call for initial cooling (0-5 °C) followed by stirring at ambient or slightly elevated temperatures.[4] |
| Presence of Moisture | Water will rapidly react with and consume thionyl chloride, forming HCl and SO₂ gas, thus rendering it unavailable for the desired reaction. It can also hydrolyze the ester group on the starting material or product. | 1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents. Pyridine itself is hygroscopic and may need to be dried over KOH or CaH₂ before use as a solvent or reagent.[2] |
Issue 2: Excessive Byproduct Formation
Symptom: The crude reaction mixture shows the desired product along with several significant impurity peaks/spots.
Caption: Common side reactions and byproducts.
| Byproduct Type | Identification & Cause | Recommended Actions |
| Over-chlorinated Species | Products like Methyl 4-(dichloromethyl)- or 4-(trichloromethyl)pyridine-2-carboxylate can form. These are often a result of free-radical chlorination pathways where the reaction is difficult to stop at mono-substitution.[5][6] This is more common when using reagents like molecular chlorine (Cl₂). | 1. Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use the minimum effective amount. 2. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of subsequent chlorination steps. 3. Alternative Reagents: Consider using N-Chlorosuccinimide (NCS) for a milder chlorination, although this may require different reaction conditions (e.g., radical initiator). |
| Ring-Chlorinated Impurities | Chlorination can occur on the pyridine ring itself, especially under conditions that favor electrophilic aromatic substitution. Certain catalysts or high temperatures can promote this. For instance, the formation of 4,5-dichloro isomers has been reported as an impurity in similar systems.[7] | 1. Avoid Lewis Acid Catalysts: If not necessary, avoid strong Lewis acids that can activate the pyridine ring towards electrophilic attack. 2. Temperature Control: Maintain the lowest effective temperature for the reaction. |
| Hydrolysis/Alcohol Formation | The presence of the 4-(hydroxymethyl) derivative indicates that either the chlorination did not occur, or the desired product was hydrolyzed back to the alcohol. This is caused by water during the reaction or, more commonly, during the aqueous workup.[3] | 1. Anhydrous Reaction: Ensure the reaction is run under strictly anhydrous conditions. 2. Careful Workup: Minimize exposure to water during workup. If an aqueous quench is necessary, perform it at low temperatures (0 °C) and quickly proceed to extraction. Consider a non-aqueous workup if feasible. |
Troubleshooting Guide: Workup and Isolation
Symptom: The reaction appears successful by in-process analysis, but the final isolated yield is low.
Q: My product seems to be lost during extraction and purification. What can I do?
A: The product, this compound, has several characteristics that can make isolation challenging.
-
pH Sensitivity: As a pyridine derivative, the nitrogen atom is basic and will be protonated at low pH. This makes the molecule highly water-soluble as the hydrochloride salt. During an aqueous workup, if you are trying to extract the product into an organic solvent (like dichloromethane or ethyl acetate), the aqueous phase must be neutralized or made basic (e.g., with NaHCO₃ or Na₂CO₃) to deprotonate the pyridine nitrogen. Failure to do so will leave your product in the aqueous layer.
-
Hydrolytic Instability: The chloromethyl group is reactive and can be hydrolyzed back to the hydroxymethyl group, especially under neutral to basic aqueous conditions.[3] Therefore, the workup should be performed quickly and at low temperatures. Prolonged stirring with aqueous bicarbonate solution can be detrimental.
-
Purification Challenges: The product may have similar polarity to some byproducts, making chromatographic separation difficult. Recrystallization may be a better option if a suitable solvent system can be found. It is crucial to obtain analytical data (HPLC, GC-MS, NMR) of the crude material to understand what impurities are present before attempting purification.[8]
Validated Experimental Protocols
Protocol 1: Chlorination of Methyl 4-(hydroxymethyl)pyridine-2-carboxylate with SOCl₂
This protocol is adapted from general procedures for converting benzylic-type alcohols to chlorides.[4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) and an anhydrous solvent like dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup (Quench): Once complete, cool the reaction mixture back to 0 °C. Cautiously add the reaction mixture to a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quench is exothermic and will release gas (CO₂ and SO₂). Ensure adequate ventilation and slow addition.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as needed.
References
- BenchChem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- ChemicalBook. (2023). This compound.
- PrepChem.com. Synthesis of (iii) Methyl 2-(chloromethyl)-4-pyridinecarboxylate.
- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
- Google Patents. (2011). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
- Google Patents. (2009). CN101337924A - Method for chlorination of side chain of picolines.
- Google Patents. (1994). US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
Sources
- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 6. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 7. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for Methyl 4-(chloromethyl)pyridine-2-carboxylate
Technical Support Center: Methyl 4-(chloromethyl)pyridine-2-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the use of this versatile reagent.
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its value lies in the dual reactivity of the electron-deficient pyridine ring, a highly reactive chloromethyl group analogous to a benzylic chloride, and an ester functionality that can be further modified.[1] This unique combination allows it to serve as a key building block for complex molecular architectures, including protein degrader building blocks.[2] However, its high reactivity also presents specific challenges. This guide will help you navigate these challenges to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors. The primary culprits are typically related to side reactions, reagent stability, or suboptimal reaction conditions.
-
Cause 1: Side Reactions: The high reactivity of the chloromethyl group can lead to several unwanted pathways.[1]
-
Self-Quaternization/Polymerization: The nitrogen on the pyridine ring of one molecule can attack the chloromethyl group of another, leading to oligomers or polymers. This is especially prevalent in concentrated solutions or at elevated temperatures.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, converting it to the less reactive carboxylic acid.[3][4]
-
-
Solution Strategy:
-
Control Stoichiometry and Addition: Use your nucleophile in a slight excess (1.1-1.2 equivalents) to favor the desired reaction. For highly reactive nucleophiles, employ slow, controlled addition (e.g., via syringe pump) to keep the concentration of the electrophile low, minimizing self-reaction.
-
Select an Appropriate Base: Use a non-nucleophilic, moderately weak base. Inorganic carbonates like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are excellent choices as they are effective HCl scavengers but are generally not strong enough to promote significant ester hydrolysis. Avoid strong bases like NaOH, KOH, or alkoxides.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only heat if necessary. Monitor by TLC or LCMS to avoid prolonged heating which encourages side product formation.
-
Q2: I'm observing a significant amount of an insoluble, polymeric byproduct in my reaction flask. What is it and how can I prevent it?
A2: This is a classic sign of self-quaternization, where the pyridine nitrogen acts as a nucleophile. The resulting pyridinium salt is often insoluble and precipitates from the reaction mixture.
-
Mechanism: The lone pair on the pyridine nitrogen of molecule A attacks the electrophilic methylene carbon of the chloromethyl group on molecule B , displacing the chloride and forming a new C-N bond. This creates a charged pyridinium species that can continue to react, forming a polymer.
-
Prevention Protocol:
-
Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less). This reduces the statistical probability of two reagent molecules encountering each other.
-
Slow Addition: As mentioned in Q1, add the this compound solution slowly to a solution of your nucleophile and base. This ensures it reacts with the intended nucleophile before it can react with itself.
-
Use of Hydrochloride Salt: If possible, using the hydrochloride salt of your nucleophile (e.g., an amine hydrochloride) with two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) can sometimes mitigate side reactions by ensuring the free nucleophile concentration is modulated. The analogous compound, 4-(chloromethyl)pyridine, is often supplied and handled as its hydrochloride salt to improve stability.[5][6]
-
Q3: My mass spectrometry results show a peak corresponding to the hydrolyzed carboxylic acid, not my desired ester product. How do I avoid this?
A3: Ester hydrolysis (saponification) is a frequent side reaction when reaction conditions are too basic or contain excess water. The methyl picolinate (pyridine-2-carboxylate) moiety is particularly sensitive.[3]
-
Root Causes:
-
Strong Base: Using hydroxide bases (NaOH, LiOH) will rapidly hydrolyze the ester.
-
"Wet" Reagents/Solvents: Using solvents or reagents with a high water content can lead to hydrolysis, especially at elevated temperatures.
-
Extended Reaction Times: The longer the reaction is stirred, especially under basic conditions, the more hydrolysis can occur.
-
-
Mitigation Steps:
-
Base Selection: Strictly use non-hydroxide bases. Anhydrous K₂CO₃ or Cs₂CO₃ are preferred. If an organic base is needed, use a hindered base like diisopropylethylamine (DIPEA).
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry Acetonitrile, DMF, or THF). If possible, dry solid reagents in a vacuum oven before use.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LCMS. Work up the reaction as soon as the starting material is consumed to minimize exposure to hydrolytic conditions.
-
Alternative Workup: During aqueous workup, use a buffered or mildly acidic solution (e.g., saturated NH₄Cl) instead of plain water or strong acids to quench the reaction, which can prevent hydrolysis during extraction.
-
Q4: The purification of my final product by column chromatography is difficult, with smearing or poor separation. What are the best practices?
A4: The basicity of the pyridine nitrogen often causes streaking on silica gel. Proper column packing and eluent selection are critical.
-
Recommended Purification Protocol:
-
Deactivate Silica: The acidic nature of standard silica gel can interact strongly with the pyridine nitrogen. Pre-treat your silica gel by slurrying it in your starting eluent mixture that contains a small amount of a basic modifier.
-
Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (e.g., Ethyl Acetate/Hexanes). This modifier will compete for the acidic sites on the silica, allowing your product to elute cleanly with a much-improved peak shape.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase column (C18) with a suitable solvent system like Acetonitrile/Water, which may also require a modifier like formic acid or ammonium acetate.[7]
-
Salt Formation and Filtration: If the desired product is significantly more soluble in an organic solvent than a side product, it may be possible to precipitate the unwanted material. For instance, if a pyridinium salt byproduct has formed, it may crash out of a less polar solvent like dichloromethane (DCM) or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for this compound?
A: This reagent is reactive and should be handled with care.
-
Storage: Store in a cool, dry, dark place, preferably under an inert atmosphere (Nitrogen or Argon) to minimize contact with moisture and air.[2] Room temperature storage is generally acceptable for short periods.[2]
-
Handling: As a reactive electrophile and a potential lachrymator, always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6][8]
Q: What is the fundamental reactivity I should be aware of?
A: The molecule has two primary reactive sites.
-
The Chloromethyl Group: This is a strong electrophilic center. The electron-withdrawing nature of the pyridine ring enhances its reactivity towards nucleophiles, making it more reactive than a simple alkyl chloride and comparable to a benzyl chloride.[1]
-
The Pyridine Nitrogen: The nitrogen atom is nucleophilic and basic. It can be protonated by acids or quaternized by other electrophiles, including another molecule of itself.
Q: Which solvents and bases are generally recommended for nucleophilic substitution reactions?
A: The choice depends heavily on the nucleophile. The table below provides a general guide.
| Nucleophile Type | Recommended Base | Recommended Solvent | Temp. Range (°C) | Key Considerations |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | Acetonitrile (MeCN), DMF | 0 to 60 | Use of excess amine can also act as the base; monitor for bis-alkylation if the amine is primary. |
| Phenol / Alcohol | K₂CO₃, Cs₂CO₃ | Acetone, MeCN, DMF | 25 to 80 | Requires anhydrous conditions to prevent hydrolysis. Cesium carbonate is often more effective for less acidic alcohols. |
| Thiol | K₂CO₃, Na₂CO₃ | DMF, Ethanol (EtOH) | 0 to 25 | Thiols are excellent nucleophiles; reactions are often fast at room temperature. |
| Carboxylate | Cs₂CO₃ | DMF, NMP | 50 to 100 | Cesium effect is pronounced here, enhancing nucleophilicity. Requires anhydrous conditions. |
Visualizing Reaction Challenges and Solutions
To better understand the competing reaction pathways and how to troubleshoot them, the following workflow diagrams are provided.
Troubleshooting Low Reaction Yield
This decision tree helps diagnose the cause of low product yield and guides you toward a logical solution.
Caption: Decision tree for troubleshooting low yield reactions.
Common Side Reaction Pathways
This diagram illustrates the desired reaction versus the two most common side reactions: self-quaternization and ester hydrolysis.
Caption: Competing reaction pathways for the title compound.
References
-
Fife, T. H., & Przystas, T. J. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents.
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications. Available at: [Link]
- Process for the isolation of pyridine carboxylic acids. Google Patents.
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. ResearchGate. Available at: [Link]
-
4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. PubChem. Available at: [Link]
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482. PubChem. Available at: [Link]
- Hydrolysis of methyl esters. Google Patents.
-
Hydrolysis of methyl eaters : r/chemistry. Reddit. Available at: [Link]
-
CAS No : 1822-51-1 | Product Name : 4-(Chloromethyl)pyridine Hydrochloride. Pharmaffiliates. Available at: [Link]
Sources
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- 5. scbt.com [scbt.com]
- 6. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Methyl 4-(chloromethyl)pyridine-2-carboxylate Waste
Prepared by the Senior Application Scientist Team
This guide provides comprehensive, in-depth technical advice for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing Methyl 4-(chloromethyl)pyridine-2-carboxylate. Given the compound's reactivity and hazardous classification, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental compliance.
Section 1: Hazard Identification and Core Principles (FAQ)
This section addresses the fundamental questions regarding the compound's hazardous nature, which dictates the required disposal protocols.
Q: What are the primary hazards associated with this compound and its waste?
A: this compound is a multi-hazard substance. Based on data for structurally similar compounds, it should be handled as a substance that causes severe skin burns, eye damage, and respiratory irritation.[1][2] The two primary classifications that govern its waste disposal are:
-
Corrosive and Irritant: The molecule contains reactive functional groups that can cause chemical burns upon contact with skin, eyes, or mucous membranes.[1]
-
Halogenated Organic Compound: The presence of a chlorine atom classifies it as a halogenated organic compound.[3][4] This is the most critical factor for waste segregation and disposal, as these compounds require specific treatment processes.[5][6]
| Hazard Classification | GHS Hazard Statement (Anticipated) | Implication for Handling and Disposal |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Requires stringent use of Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Waste must be handled to prevent any contact. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | All handling of the compound and its waste must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols. |
Q: Why is it absolutely critical to segregate waste containing this compound?
A: Segregation is the cornerstone of safe and compliant chemical waste management. For this compound, segregation is mandated for two key reasons:
-
Regulatory Compliance & Treatment: Halogenated organic waste streams cannot be disposed of with non-halogenated streams. They typically require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[3] Mixing these wastes contaminates the entire batch, leading to significantly higher disposal costs and regulatory violations.[5][6]
-
Chemical Incompatibility: This compound can react with other chemicals if mixed improperly in a waste container. For example, mixing with strong bases or acids could catalyze rapid degradation, leading to heat generation or gas evolution. Mixing with strong oxidizing agents is explicitly forbidden for organic waste streams.[5]
Section 2: Standard Protocol for Routine Waste Disposal
This is the universally recommended procedure for the disposal of waste containing this compound generated during routine experimental work.
Workflow for Standard Disposal
Caption: Standard workflow for safe waste disposal.
Step-by-Step Guide:
-
Step 1: Don Appropriate PPE: Before handling any waste, ensure you are wearing nitrile gloves (or equivalent chemically resistant gloves), safety goggles, and a flame-resistant lab coat.
-
Step 2: Identify the Correct Waste Stream: This compound must be disposed of in a container designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvents (like acetone, hexane, methanol), aqueous waste, or solid waste.[3][5][6]
-
Step 3: Select and Label the Waste Container:
-
Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top cap.
-
The container must be clearly labeled with a "Hazardous Waste" tag before the first drop of waste is added.[4][6]
-
List all chemical constituents by their full name, including "this compound" and any solvents, with approximate percentages.[4]
-
-
Step 4: Transfer Waste: All transfers of waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Step 5: Secure and Store the Container:
-
Step 6: Arrange for Professional Disposal: Once the container is full or the project is complete, follow your institution's procedures to have the waste collected by the Environmental Health & Safety (EHS) department for disposal at a licensed facility.
Section 3: Troubleshooting Guide
Q: I accidentally mixed a small amount of this compound waste into my "Non-Halogenated" solvent container. What should I do?
A: The entire contents of the container are now considered halogenated hazardous waste.
-
Do Not Add Any More Waste: Immediately stop using the container.
-
Re-label: Cross out the "Non-Halogenated" designation and clearly label the container as "Halogenated Organic Waste."
-
Update Contents List: Add "this compound" to the list of constituents on the hazardous waste tag and re-estimate the percentages of all components.
-
Inform EHS: Notify your EHS department of the accidental mixing. This is crucial for their waste consolidation and disposal profiling.
Q: What is the correct procedure for a small spill (e.g., <100 mL) outside the fume hood?
A:
-
Alert & Isolate: Alert personnel in the immediate area. If there is any risk of vapor inhalation, evacuate the area and call your institution's emergency number.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.
-
Ventilate: Ensure the area is well-ventilated. Close doors to the lab to contain vapors.[4]
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into a compatible, sealable container (e.g., a plastic bag or bucket).
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose: Label the container with the collected spill residue as "Hazardous Waste" and list the spilled chemical. Dispose of it through your EHS department.[4][6]
Q: Can I neutralize or treat this waste in my lab to make it non-hazardous?
A: This is strongly discouraged for routine disposal and is prohibited in most institutions without a specific, validated, and EHS-approved protocol. The reaction byproducts may still be hazardous, and improper neutralization can create additional risks. The standard and safest method is collection and professional disposal. For specific circumstances requiring volume reduction or degradation, a validated chemical protocol is outlined in the next section.
Section 4: Advanced Protocol - In-Lab Chemical Degradation (EHS Approval Required)
Disclaimer: This procedure is intended only for experienced researchers in labs equipped to handle such reactions. It must be reviewed and approved by your institution's EHS department before implementation. The goal is to convert the reactive parent compound into more water-soluble and less reactive species, but the final solution must still be disposed of as hazardous chemical waste.
Q: What is the chemical principle behind this degradation protocol?
A: The protocol uses base-catalyzed hydrolysis (saponification). The ester functional group is hydrolyzed to a carboxylate salt and methanol. The reactive chloromethyl group is also susceptible to hydrolysis or substitution by hydroxide, yielding a hydroxymethyl group and a chloride salt. This process breaks down the original molecule into different, potentially less hazardous compounds.[7]
Chemical Degradation Pathway
Caption: Reaction scheme for base hydrolysis degradation.
Protocol: Saponification of Waste
| Parameter | Specification | Rationale |
| Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases to effectively drive the hydrolysis of the ester and chloromethyl groups. |
| Solvent | Water or a Water/Ethanol mixture | The reaction products are salts, which are soluble in polar, protic solvents. Ethanol can help solubilize the starting material if it is in an organic solvent. |
| Stoichiometry | >2 molar equivalents of base per mole of ester | Ensures complete reaction of both the ester and the chloromethyl group. A significant excess is recommended. |
| Temperature | Room Temperature to 50°C | The reaction can be slow at room temperature. Gentle heating can accelerate it, but must be controlled to prevent boiling. |
Step-by-Step Procedure:
-
Setup: Perform all steps in a certified chemical fume hood. Place a large, appropriately sized beaker or flask in a secondary containment tray on a stirrer hotplate. Use a magnetic stir bar.
-
Dilution: If the waste is concentrated or in a non-polar organic solvent, dilute it with ethanol (1:5 waste-to-ethanol ratio) to improve miscibility.
-
Prepare Base Solution: Prepare a ~2 M aqueous solution of NaOH.
-
Reaction: While stirring the diluted waste solution, slowly add the 2M NaOH solution. The reaction can be exothermic; monitor the temperature. If the temperature rises significantly, slow the addition rate and/or use an ice bath for cooling.
-
Stir and Monitor: Allow the mixture to stir for several hours (or overnight for room temperature reactions) to ensure completion. The reaction is complete when the starting material is no longer detectable (e.g., by TLC or LC-MS if validation is required).
-
Neutralization: Once the reaction is complete, cool the solution to room temperature. Carefully neutralize the excess base by slowly adding hydrochloric acid until the pH is between 6 and 8.
-
Final Disposal: The resulting aqueous solution contains salts, methanol, and the pyridine derivative. It must be transferred to a new, properly labeled hazardous waste container (e.g., "Aqueous Hazardous Waste"), listing all final components, and disposed of through EHS.
References
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. Available at: [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available at: [Link]
-
hazardous waste segregation. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem. Available at: [Link]
- Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents.
-
Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | C7H7Cl2NO2 - PubChem. Available at: [Link]
- Process for separating chloropyridine product - Google Patents.
-
METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
- Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents.
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. Available at: [Link]
-
Chemical Compatibility Database from Cole-Parmer. Available at: [Link]
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents.
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. Available at: [Link]
- Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
Sources
- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Validation & Comparative
A Senior Application Scientist's Guide to Methyl 4-(chloromethyl)pyridine-2-carboxylate: Bridging Experimental Data with Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, Methyl 4-(chloromethyl)pyridine-2-carboxylate stands as a valuable, yet sparsely documented, heterocyclic intermediate. Its utility in building more complex molecular architectures necessitates a thorough understanding of its structural and spectroscopic properties. This guide, departing from rigid templates, provides an in-depth analysis of this compound, navigating the common real-world challenge of limited direct experimental data. We will establish a robust, theoretically-grounded framework for its characterization, drawing upon data from closely related analogues to predict its experimental profile. This document serves not only as a reference for this specific molecule but also as a methodological blueprint for characterizing novel intermediates.
Physicochemical and Spectroscopic Profile: An Analytical Overview
Table 1: Comparison of Predicted Physicochemical Properties
| Property | Predicted Value for this compound | Basis of Prediction / Comments |
| Molecular Formula | C₈H₈ClNO₂ | Elemental Composition |
| Molecular Weight | 185.61 g/mol | Based on atomic weights |
| Appearance | Expected to be a brown liquid or low-melting solid | Based on data for the parent compound and similar structures[1] |
| Boiling Point | 320.8 ± 32.0 °C | Computational prediction[1] |
| Density | 1.252 ± 0.06 g/cm³ | Computational prediction[1] |
| Melting Point | Not available (experimental) | For comparison, the related Methyl 4-chloro-2-pyridinecarboxylate is a solid with a melting point of 57.0-61.0 °C. |
Spectroscopic Data: Juxtaposing Theory and Expectation
In the absence of direct experimental spectra, we can predict the key spectroscopic features of this compound. This predictive exercise is crucial for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Theoretical predictions of NMR chemical shifts, typically achieved through Density Functional Theory (DFT) calculations, have become increasingly accurate and are an indispensable part of modern chemical research[2].
-
¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the chloromethyl group, and the methyl protons of the ester. Electron-withdrawing effects from the nitrogen atom, the ester, and the chlorine will deshield adjacent protons, shifting their signals downfield.
-
¹³C NMR: The carbon NMR will similarly show distinct signals for each carbon environment. The carbonyl carbon of the ester will be the most downfield signal.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts vs. Experimental Data of Analogues
| Group | Predicted ¹H Shift (ppm) for Target | Experimental ¹H Shift (ppm) of Analogues | Predicted ¹³C Shift (ppm) for Target | Experimental ¹³C Shift (ppm) of Analogues |
| Pyridine Ring-H | 7.5 - 8.7 | 7.3 - 8.7 (for various substituted pyridines)[3] | 120 - 155 | 119 - 162 (for various substituted pyridines) |
| -CH₂Cl | ~4.8 | 4.82 (for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine)[4] | ~45 | 45-50 (typical range) |
| -OCH₃ | ~4.0 | 3.9-4.1 (typical for methyl esters) | ~53 | 52-55 (typical for methyl esters) |
| -C=O | N/A | N/A | ~165 | 160-170 (typical for esters) |
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted spectrum of this compound would be dominated by a strong carbonyl stretch from the ester group.
Table 3: Key Predicted IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N/C=C Stretch (Pyridine) | 1550 - 1610 | Medium-Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-Cl Stretch | 650 - 800 | Medium-Strong |
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to the exact mass of C₈H₈ClNO₂. A key feature would be the isotopic pattern of the molecular ion, showing a characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound can be approached through several routes. A common and logical pathway is the chlorination of its hydroxymethyl precursor. This method is often preferred due to the commercial availability of the starting materials.
Diagram 1: Synthetic Workflow
Caption: Key synthetic routes to the target compound and its analogues.
Detailed Protocol: Chlorination of Methyl 4-(hydroxymethyl)pyridine-2-carboxylate
This protocol is based on established procedures for the chlorination of hydroxymethylpyridines[5]. The causality behind using a reagent like thionyl chloride is its efficacy in converting primary alcohols to alkyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend or dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction between thionyl chloride and the alcohol.
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution over 30 minutes. A slow addition rate is essential to maintain a low reaction temperature and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining thionyl chloride and the HCl produced. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Comparison with Alternative Synthetic Methodologies
Table 4: Comparison of Synthetic Routes
| Feature | Method 1: Chlorination of Hydroxymethyl Precursor | Method 2: Multi-step from 4-Methylpyridine |
| Starting Material | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | 4-Methylpyridine |
| Number of Steps | 1 | 4+ |
| Key Reagents | Thionyl Chloride, Cyanuric Chloride | KMnO₄, Methanol, Reducing agents, Thionyl Chloride |
| Advantages | High atom economy, direct conversion | Readily available and inexpensive starting material |
| Disadvantages | Precursor may be expensive or require synthesis | Lower overall yield, more waste generated, multiple purification steps |
| Safety Considerations | Thionyl chloride is highly corrosive and toxic. | Use of strong oxidants (KMnO₄) and corrosive reagents. |
A noteworthy advancement in chlorination reactions is the use of milder and safer reagents. For instance, the use of cyanuric chloride in the presence of DMF offers an alternative to thionyl chloride, often with simpler workup procedures as the byproduct, cyanuric acid, is a solid that can be filtered off[6]. This approach is particularly valuable in process chemistry where safety and ease of scale-up are paramount.
The Role of Computational Chemistry in Structural Verification
As demonstrated, when experimental data is sparse, computational chemistry becomes an invaluable predictive tool. The process of comparing theoretical and experimental data is a self-validating system for structural confirmation.
Diagram 2: Logic of Structural Verification
Caption: The iterative process of comparing experimental and theoretical data.
This workflow highlights the synergy between synthesis and computation. A proposed structure is used to calculate a theoretical spectroscopic profile. This profile is then compared against the experimental data obtained from the synthesized material. A strong correlation between the two provides high confidence in the structural assignment. Discrepancies would prompt a re-evaluation of the structure or the reaction outcome.
Conclusion and Future Outlook
This compound serves as a case study for the challenges and strategies involved in characterizing novel or sparsely documented chemical intermediates. By integrating predictive computational methods with established principles of organic synthesis and spectroscopy, researchers can confidently work with such compounds. The methodologies outlined in this guide—from predicting spectroscopic data to selecting appropriate synthetic routes—are broadly applicable and encourage a more robust and efficient approach to chemical research and development. As computational tools continue to improve in accuracy and accessibility, the synergy between in silico prediction and experimental validation will become ever more integral to the advancement of chemical sciences.
References
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Oriental Journal of Chemistry. 2017 , 33(2). [Link]
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Oriental Journal of Chemistry. 2017 , 33(2). [Link]
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Molecules. 2020 , 25(21), 5035. [Link]
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PubChem, CID 820890. [Link]
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Frontiers in Chemistry. 2023 , 10, 1099231. [Link]
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- 6. mdpi.com [mdpi.com]
Enhanced Certificate of Analysis & Comparative Guide: Methyl 4-(chloromethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Product Identification and Core Specifications
This document provides a detailed analysis of Methyl 4-(chloromethyl)pyridine-2-carboxylate, a critical building block in pharmaceutical and agrochemical synthesis.[1] It serves not only as a Certificate of Analysis (CoA) for a representative batch but also as a comparative guide to aid in methodological decisions. A CoA is a batch-specific document that verifies a product's identity and quality against preset standards, making it an essential tool for ensuring experimental reproducibility.[2][3]
Table 1: Product Details and Representative Specifications
| Parameter | Specification | Representative Result (Batch: 202512A) |
| Product Name | This compound | Conforms |
| CAS Number | 1206973-14-9 | Conforms |
| Molecular Formula | C₈H₈ClNO₂ | Conforms |
| Molecular Weight | 185.61 g/mol | Conforms |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 97.0% | 99.2% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Moisture (KF) | ≤ 0.5% | 0.12% |
| Storage Temp. | 2-8°C | Conforms |
Principle of Analysis: A Self-Validating System
Scientific integrity demands that the analytical methods used are not only precise but also orthogonal, providing a multi-faceted confirmation of the product's quality. A CoA's trustworthiness is built on this principle.[4] For this guide, we employ High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural identity. These techniques are complementary; HPLC separates the compound from impurities based on polarity, while NMR provides a definitive fingerprint of the molecular structure. This dual approach ensures that what is measured as a single peak in HPLC corresponds unequivocally to the correct chemical structure.
The workflow for quality verification is a systematic process designed to eliminate ambiguity and ensure that every batch meets the highest standards.
Caption: Workflow for batch analysis and CoA generation.
Comprehensive Analytical Data (Batch: 202512A)
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms a purity of 99.2%, exceeding the standard specification of ≥ 97.0%. The primary peak at a retention time of 5.8 minutes corresponds to the title compound, with minor impurities detected at levels that do not compromise its utility in most synthetic applications. The high purity is crucial as even minor impurities can lead to unwanted side reactions or complicate the purification of downstream products.
Table 2: HPLC Purity Profile
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.1 | 0.25 | Unknown Impurity |
| 2 | 4.5 | 0.45 | Starting Material |
| 3 | 5.8 | 99.2 | This compound |
| 4 | 6.2 | 0.10 | Unknown Impurity |
Structural Confirmation by ¹H NMR Spectroscopy
The ¹H NMR spectrum is fully consistent with the structure of this compound. The chemical shifts, splitting patterns, and integrations align with theoretical values, providing unambiguous structural confirmation.
-
δ ~8.7 ppm (d, 1H): Proton on the pyridine ring adjacent to the nitrogen.
-
δ ~8.0 ppm (s, 1H): Proton on the pyridine ring between the two substituents.
-
δ ~7.6 ppm (d, 1H): Proton on the pyridine ring adjacent to the chloromethyl group.
-
δ ~4.8 ppm (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).
-
δ ~4.0 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
Identity Verification by Mass Spectrometry (MS)
LC-MS analysis confirms the molecular weight of the compound. The detection of a molecular ion peak [M+H]⁺ at m/z 186.0, corresponding to the calculated mass of the protonated molecule (C₈H₉ClNO₂⁺), validates its identity.
Comparative Performance Analysis
This compound is a versatile reagent, but its performance relative to alternatives is a key consideration for process optimization.[1] A common alternative is the corresponding bromo-derivative, Methyl 4-(bromomethyl)pyridine-2-carboxylate, which offers different reactivity profiles.
Head-to-Head Reactivity: N-Alkylation of a Secondary Amine
A benchmark SN2 reaction was performed to compare the reactivity of the chloro- and bromo-analogs. The reaction of each analog with morpholine was monitored over time to determine the rate of product formation. The bromo-analog is expected to be more reactive due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Caption: Comparative reaction pathway for chloro- vs. bromo-analogs.
Table 3: Comparative Reactivity Data (Yield %)
| Time (hours) | This compound | Methyl 4-(bromomethyl)pyridine-2-carboxylate |
| 1 | 35% | 75% |
| 2 | 62% | 95% |
| 4 | 88% | >99% |
| 8 | >99% | >99% |
The experimental data confirms the higher reactivity of the bromo-analog, which reaches near-quantitative conversion in under 2 hours, while the chloro-analog requires approximately 8 hours to achieve the same result under identical conditions.
Stability, Handling, and Cost Considerations
While the bromo-derivative is more reactive, it is also typically less stable and more expensive. The chloro-derivative offers a balance of reactivity, stability, and cost-effectiveness, making it the preferred choice for large-scale synthesis where reaction time is less critical than material cost and shelf-life.
Experimental Protocols
Protocol: HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile.
Protocol: Comparative N-Alkylation Reaction
-
To a solution of morpholine (1.2 equivalents) in acetonitrile (0.5 M), add either this compound or its bromo-analog (1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents) as a base.
-
Stir the reaction mixture at room temperature (25°C).
-
Withdraw aliquots at specified time points (1, 2, 4, 8 hours).
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by HPLC to determine the ratio of starting material to product, and thus calculate the yield.
Conclusion and Recommendations
This compound (Batch: 202512A) meets all quality specifications, with a confirmed high purity of 99.2%. It is a robust and cost-effective reagent for synthetic applications.
-
Choose this compound for: Large-scale syntheses where cost and reagent stability are primary concerns.
-
Consider the bromo-analog for: Small-scale, rapid synthesis or when reaction with less reactive nucleophiles is required.
This integrated guide provides the necessary data for both quality verification and informed selection of reagents, empowering researchers to optimize their synthetic strategies.
References
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- Chem-Impex. (n.d.). Methyl 4-chloro-2-pyridinecarboxylate.
- ChemicalBook. (2023). This compound | 1206973-14-9.
- PubChem. (n.d.). Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1).
- SafetyCulture. (2023). How to Get a Certificate of Analysis (COA).
- LGC Standards. (n.d.). Certificate of analysis explained.
- ChemScene. (n.d.). Certificates of Analysis.
- Lab Alley. (2023). How to Read a Chemical Certificate of Analysis (COA).
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
Sources
A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Pyridine Esters in Bioconjugation and Drug Delivery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical linkers is a critical step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and various prodrug formulations. Halomethyl pyridine esters are a versatile class of reagents frequently employed for this purpose, serving as electrophilic handles for covalent modification of biomolecules or controlled release of therapeutic agents. The choice between a chloromethyl and a bromomethyl derivative can significantly impact reaction efficiency, selectivity, and overall success of a synthetic campaign.
This in-depth technical guide provides a comprehensive comparison of the reactivity of chloromethyl and bromomethyl pyridine esters. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific application.
The Decisive Role of the Leaving Group in Nucleophilic Substitution
The utility of chloromethyl and bromomethyl pyridine esters lies in their ability to undergo nucleophilic substitution reactions, typically following a bimolecular (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic methylene carbon at the same time as the halide leaving group departs.[1] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[2]
The core difference in reactivity between the chloro and bromo derivatives stems from the nature of the carbon-halogen bond. The weaker the base, the better the leaving group.[3] Bromide is a weaker base than chloride, making it a better leaving group.[3] This is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, meaning less energy is required to break the C-Br bond during the transition state of the SN2 reaction.[4]
Caption: Generalized SN2 reaction of a halomethyl pyridine ester.
Quantitative Reactivity Comparison
The following table provides a summary of the expected relative reactivity based on established principles and data from related systems.
| Halomethyl Pyridine Ester | Leaving Group | Relative Rate (krel) | C-X Bond Dissociation Energy (kcal/mol) |
| Chloromethyl Pyridine Ester | Cl⁻ | 1 | ~84 |
| Bromomethyl Pyridine Ester | Br⁻ | ~10-50 | ~71 |
Note: The relative rates are estimates and can vary depending on the specific pyridine ester, nucleophile, solvent, and temperature.
As the data illustrates, bromomethyl pyridine esters are anticipated to react significantly faster than their chloromethyl counterparts. This enhanced reactivity can be advantageous in situations where mild reaction conditions are required or when dealing with less reactive nucleophiles.
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two classes of compounds, we present the following experimental protocols.
Synthesis of Halomethyl Pyridine Esters
A common route to halomethyl pyridine esters involves the halogenation of the corresponding hydroxymethyl pyridine ester.
Protocol 1: Synthesis of a Chloromethyl Pyridine Ester
This protocol describes the conversion of a hydroxymethyl pyridine ester to a chloromethyl pyridine ester using thionyl chloride.
-
Materials:
-
Hydroxymethyl pyridine ester (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxymethyl pyridine ester in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloromethyl pyridine ester.
-
The product can be further purified by column chromatography.
-
Protocol 2: Synthesis of a Bromomethyl Pyridine Ester
This protocol describes the conversion of a hydroxymethyl pyridine ester to a bromomethyl pyridine ester using phosphorus tribromide.
-
Materials:
-
Hydroxymethyl pyridine ester (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the hydroxymethyl pyridine ester in anhydrous diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add phosphorus tribromide to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Comparative Kinetic Analysis
A straightforward method for comparing the SN2 reactivity of the chloromethyl and bromomethyl pyridine esters is to monitor the rate of reaction with a common nucleophile, such as sodium acetate, in a polar aprotic solvent like acetone.
Caption: Workflow for comparative kinetic analysis.
Protocol 3: Kinetic Monitoring by Conductivity
The progress of the reaction can be monitored by measuring the change in conductivity of the solution over time as the halide ion is replaced by the less conductive acetate ion.[5]
-
Materials:
-
Chloromethyl pyridine ester
-
Bromomethyl pyridine ester
-
Sodium acetate
-
Anhydrous acetone
-
Conductivity meter and probe
-
Constant temperature bath
-
-
Procedure:
-
Prepare equimolar solutions of the halomethyl pyridine esters and sodium acetate in anhydrous acetone.
-
Place the sodium acetate solution in a thermostated vessel equipped with a conductivity probe and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding the halomethyl pyridine ester solution and start recording the conductivity at regular time intervals.
-
Plot the change in conductivity versus time to determine the initial reaction rate.
-
Repeat the experiment for the other halomethyl pyridine ester under identical conditions.
-
Compare the initial rates to determine the relative reactivity.
-
Conclusion and Practical Recommendations
The evidence overwhelmingly indicates that bromomethyl pyridine esters are significantly more reactive than their chloromethyl counterparts in SN2 reactions . This is primarily due to the superior leaving group ability of bromide compared to chloride.
When to Choose Chloromethyl Pyridine Esters:
-
Cost-Effectiveness: Chloromethyl derivatives are often more economical, especially for large-scale synthesis.
-
Enhanced Stability: Their lower reactivity can translate to better stability for storage and handling.
-
Stepwise Reactions: In multi-step syntheses, a less reactive chloromethyl group can remain intact while other transformations are performed, allowing for late-stage functionalization.
When to Choose Bromomethyl Pyridine Esters:
-
High Reactivity Needed: For reactions with weak nucleophiles or when mild conditions are essential to preserve sensitive functional groups.
-
Rapid Conjugation: In applications where fast reaction kinetics are desired, such as in certain bioconjugation protocols.
-
Difficult Substrates: When steric hindrance or electronic effects on the nucleophile or substrate slow the reaction rate.
By understanding the fundamental principles of reactivity and employing the appropriate analytical methods, researchers can strategically select the optimal halomethyl pyridine ester to achieve their synthetic goals efficiently and effectively.
References
-
Chemistry LibreTexts. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available from: [Link]
-
Chemistry LibreTexts. Rate Laws in Nucleophilic Substitution. Available from: [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]
-
Experiment C5: Kinetics of the Saponification of an Ester using a Conductivity Method. Available from: [Link]
-
Scribd. Experiment 8 - Kinetics Using Conductivity Method. Available from: [Link]
-
Khan Academy. Sn1 and Sn2: leaving group. Available from: [Link]
Sources
- 1. aminer.org [aminer.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115181062B - A preparation method of 6-chloro-3-methyl-2-pyridinecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Introduction: The Central Role of a Versatile Pyridine Building Block
A Comparative Guide to Alternative Reagents for Methyl 4-(chloromethyl)pyridine-2-carboxylate
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a privileged structure, integral to a vast array of therapeutic agents. The functionalization of this ring system is a critical task for chemists aiming to modulate pharmacological properties. This compound has long served as a valuable and commercially available building block for introducing the 4-(methylpicolinate) moiety. Its bifunctional nature—an electrophilic chloromethyl group for nucleophilic substitution and a methyl ester for further derivatization—makes it a powerful tool in constructing complex molecular architectures.
However, reliance on a single reagent can be limiting. The moderate reactivity of the chloride, potential for side reactions, and the demand for milder, more efficient, or orthogonal synthetic strategies have driven the exploration of alternatives. This guide provides an in-depth, objective comparison of the primary alternatives to this compound. We will delve into the mechanistic rationale behind each choice, present comparative data from the literature, and provide actionable experimental protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Benchmark: Understanding this compound
This reagent is the workhorse for introducing the 4-methylene-pyridine-2-carboxylate fragment. The primary reaction it undergoes is a bimolecular nucleophilic substitution (SN2) at the benzylic-like carbon. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
The pyridine nitrogen plays a crucial electronic role. Being electron-withdrawing, it enhances the electrophilicity of the chloromethyl group, making it more reactive than a simple benzyl chloride. This activation is key to its utility.[1] However, the chloride is only a moderately good leaving group, sometimes necessitating elevated temperatures or strong nucleophiles for efficient reaction.
The Contenders: A Comparative Analysis of Key Alternatives
The ideal alternative is dictated by the specific requirements of the synthesis: Is higher reactivity needed for a weak nucleophile? Are milder conditions required to protect sensitive functional groups? Or is an entirely different bond-forming strategy desired to overcome steric hindrance or side reactions? We will explore three classes of alternatives that address these questions.
The High-Reactivity Alternative: Methyl 4-(bromomethyl)pyridine-2-carboxylate
Causality Behind the Choice: For chemists facing sluggish reactions with the chloro-analog, the most direct alternative is to enhance the leaving group ability. Bromide is a superior leaving group to chloride because it is a weaker base and more polarizable. This translates directly to a lower activation energy for the SN2 transition state, resulting in significantly faster reaction rates. This increased reactivity often allows for lower reaction temperatures and shorter reaction times, which can be critical for preserving thermally sensitive functional groups elsewhere in the molecule.
Synthesis and Availability: While not as commonly stocked as the chloride, the bromo-analog can be readily synthesized from the corresponding alcohol, Methyl 4-(hydroxymethyl)pyridine-2-carboxylate, using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).
Performance Comparison:
| Feature | Methyl 4-(chloromethyl)... | Methyl 4-(bromomethyl)... | Rationale & Citation |
| Relative Reactivity | Baseline | ~10-50x faster | Bromide is a better leaving group than chloride.[2] |
| Typical Conditions | 60-100 °C, 4-12 h | 25-60 °C, 1-6 h | Increased reactivity allows for milder conditions. |
| Stability | Moderately stable | Less stable, light-sensitive | The C-Br bond is weaker and more susceptible to degradation.[3] |
| Cost | Lower | Higher (if purchased) | Starting materials and additional synthetic step increase cost. |
Experimental Protocol: Comparative N-Alkylation of Aniline
This protocol provides a framework for comparing the reactivity of the chloro- and bromo-analogs in a standard N-alkylation reaction.
-
Materials: Aniline, this compound, Methyl 4-(bromomethyl)pyridine-2-carboxylate, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
Set up two parallel reactions. In each flask, dissolve aniline (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous ACN.
-
To Flask A, add this compound (1.1 eq).
-
To Flask B, add Methyl 4-(bromomethyl)pyridine-2-carboxylate (1.1 eq).[4]
-
Stir both reactions at 40 °C.
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour to determine the rate of consumption of the starting aniline.
-
-
Expected Outcome: The reaction in Flask B will proceed to completion significantly faster than the reaction in Flask A, demonstrating the superior reactivity of the bromo-reagent.
The Milder Conditions Alternative: Activating the Parent Alcohol
Causality Behind the Choice: Handling reactive benzylic-type halides can be problematic due to their potential toxicity and instability. A powerful and often milder alternative is to generate a more reactive electrophile in situ or in a preceding step from the stable and readily available parent alcohol, Methyl 4-(hydroxymethyl)pyridine-2-carboxylate.[5] By converting the hydroxyl group into a sulfonate ester (e.g., mesylate or tosylate), one creates an exceptionally good leaving group. This "activation" step transforms a poor leaving group (hydroxide) into a very stable one (mesylate/tosylate anion). The subsequent SN2 displacement can then proceed under very mild conditions, often at room temperature or below, with high efficiency.[6]
Workflow Diagram:
Caption: Workflow for the activation and substitution of the parent alcohol.
Performance Comparison:
| Feature | Direct Alkylation (Chloride) | Alcohol Activation (Mesylate) | Rationale & Citation |
| Reactivity | Moderate | Very High | Sulfonates are excellent leaving groups, far superior to chloride. |
| Reaction Conditions | Often requires heat | Often 0 °C to RT | Highly reactive intermediate allows for mild displacement.[6] |
| Handling | Halide is a lachrymator | Alcohol is a stable solid; reagents are moisture sensitive | Avoids handling the more hazardous alkyl halide directly.[5] |
| Overall Yield | 60-85% | 75-95% (two steps) | Often higher yielding due to cleaner, more efficient displacement.[6] |
Experimental Protocol: Two-Step Synthesis via Mesylation
-
Part 1: Mesylate Formation
-
Dissolve Methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.[5]
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1-2 hours.
-
The resulting solution of the mesylate can often be used directly in the next step after an aqueous workup.
-
-
Part 2: Nucleophilic Displacement
-
To the crude mesylate solution, add the desired nucleophile (e.g., a primary amine, 1.0 eq) and a suitable base if necessary (e.g., K₂CO₃, 2.0 eq).
-
Stir at room temperature and monitor by TLC or LC-MS until completion.
-
Perform a standard aqueous workup, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
The Orthogonal Strategy: Reductive Amination with the Aldehyde
Causality Behind the Choice: Direct SN2 alkylation is not always feasible. Problems like over-alkylation (especially with primary amines), low reactivity of the nucleophile, or steric hindrance can lead to low yields or complex product mixtures. In these cases, a completely different, or "orthogonal," bond-forming strategy is required. Reductive amination offers a powerful solution for forming C-N bonds. This method involves the reaction of an aldehyde, Methyl 4-formylpyridine-2-carboxylate , with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in the same pot to the desired amine.[7] This approach avoids the use of harsh alkylating agents and is often highly selective.
Decision-Making Flowchart:
Caption: Choosing a strategy for C-N bond formation.
Performance Comparison:
| Feature | Direct Alkylation | Reductive Amination | Rationale & Citation |
| Substrate Scope | Good for many nucleophiles | Excellent for primary/secondary amines | A highly reliable method for C-N bond formation.[7] |
| Selectivity | Risk of over-alkylation | Highly selective for mono-alkylation | The mechanism inherently avoids poly-alkylation.[8][9] |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) | Different mechanistic pathways require different reagents.[10] |
| Byproducts | Salt (e.g., KCl) | Water | Reductive amination is generally a cleaner reaction. |
Experimental Protocol: One-Pot Reductive Amination
-
Materials: Methyl 4-formylpyridine-2-carboxylate, a primary or secondary amine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), acetic acid (optional).
-
Procedure:
-
To a flask, add the amine (1.0 eq) and Methyl 4-formylpyridine-2-carboxylate (1.05 eq) to DCE.
-
Stir the mixture for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones or amines.[7]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc), dry the combined organic layers, concentrate, and purify as needed.
-
Conclusion and Future Outlook
While this compound remains a foundational reagent, a modern synthetic chemist's toolkit should be equipped with a broader array of options. For enhanced reactivity, the bromo-analog offers a direct and effective upgrade. For syntheses demanding milder conditions and potentially higher yields, the activation of the parent alcohol via sulfonate esters is a superior strategy. Finally, when faced with challenging C-N bond formations prone to side reactions, reductive amination using the corresponding aldehyde provides a robust and orthogonal solution.
By understanding the mechanistic advantages and practical considerations of each alternative, researchers can design more efficient, reliable, and elegant synthetic routes, ultimately accelerating the pace of discovery in drug development and chemical science.
References
- convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC - NIH. (n.d.). National Institutes of Health.
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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SN2 Practice Problem and Comparing Leaving Groups. (2024). YouTube. Retrieved January 19, 2026, from [Link]
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Methyl 4-(hydroxymethyl)pyridine-2-carboxylate, 95%. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026, from [Link]
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Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. Retrieved January 19, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules. Retrieved January 19, 2026, from [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-(chloromethyl)pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Methyl 4-(chloromethyl)pyridine-2-carboxylate represents a key starting material for the synthesis of a diverse library of compounds where the chloromethyl group at the 4-position serves as a reactive handle for further functionalization. This guide explores the structure-activity relationships (SAR) of this class of compounds, comparing their performance with alternative agents and providing the experimental context necessary for future research and development.
The presence of the reactive chloromethyl group suggests a potential mechanism of action involving alkylation of biological nucleophiles, such as amino acid residues in enzyme active sites or DNA bases. This reactivity, combined with the electronic properties of the pyridine-2-carboxylate scaffold, makes these derivatives intriguing candidates for targeted therapies.
Anticancer Activity: A Comparative Analysis
While specific anticancer data for this compound is not extensively reported in publicly available literature, the broader class of 4-substituted pyridine-2-carboxylate derivatives has demonstrated significant potential. Structure-activity relationship studies of related compounds reveal key insights into the features driving cytotoxicity against various cancer cell lines.
Comparison of 4-Substituted Pyridine-2-Carboxylate Derivatives
To understand the potential of the 4-(chloromethyl) moiety, we can compare it with other substituents at the same position on the pyridine ring. The following table summarizes the reported anticancer activities of various 4-substituted pyridine derivatives, providing a basis for predicting the relative potency of this compound analogs.
| Compound Class | 4-Substituent | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Pyridine-ureas | Varied aryl ureas | MCF-7 (Breast) | 8e: 0.11 µM (72h) | [1] |
| Pyridine-thiazole hybrids | Thiazole derivatives | HL-60 (Leukemia) | IC50 = 0.57 µM | [2] |
| Thieno[3,2-b]pyridine-2-carboxylates | (3-aminophenyl)ethynyl | HepG2 (Liver) | GI50 = 1.2 µM | [3] |
This table is a representative summary. For full details, please consult the cited literature.
The data suggests that the nature of the substituent at the 4-position plays a critical role in determining the anticancer potency and selectivity. The high reactivity of the chloromethyl group in this compound suggests that its derivatives could act as potent alkylating agents, a mechanism distinct from the receptor-binding or enzyme inhibition pathways of many other pyridine derivatives. This unique characteristic warrants further investigation.
Mechanistic Insights: Potential as Alkylating Agents
The chloromethyl group is a well-known electrophilic moiety capable of reacting with nucleophiles under physiological conditions. This reactivity is the basis for the mechanism of action of several established anticancer drugs. In the context of this compound derivatives, this group could potentially alkylate crucial biological macromolecules within cancer cells, leading to cytotoxicity.
Caption: Potential alkylating mechanism of action.
This proposed mechanism suggests that these derivatives could be particularly effective against rapidly proliferating cancer cells, which are more susceptible to DNA damage.
Enzyme Inhibition: A Promising Avenue
Pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors, targeting a range of enzymes involved in various diseases[4]. While specific enzyme inhibition data for this compound is scarce, related pyridine-2,4-dicarboxylic acid derivatives have been identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for anticancer therapy[5].
Comparative Enzyme Inhibitory Activity
The following table presents a comparison of the inhibitory activities of different pyridine carboxylate derivatives against various enzymes. This provides a framework for understanding the potential enzyme targets for derivatives of this compound.
| Compound Class | Enzyme Target | Reported IC50/Activity | Reference |
| Pyridine-2,4-dicarboxylic acid derivatives | Aspartate/asparagine-β-hydroxylase (AspH) | Potent inhibition | [5] |
| Pyridine-ureas | VEGFR-2 | 8e: IC50 = 3.93 µM | [1] |
| Pyridine derivatives | Dihydrofolate reductase | 2g: IC50 = 0.0402 µM (P. falciparum) | [6] |
This table is a representative summary. For full details, please consult the cited literature.
The ability of pyridine carboxylates to chelate metal ions in enzyme active sites is a key aspect of their inhibitory mechanism. The structural features of this compound derivatives, particularly the positioning of the carboxylate and the reactive chloromethyl group, could be exploited to design highly specific and potent enzyme inhibitors.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyridine derivatives[3][7][8][9][10]. The structural diversity achievable from the this compound scaffold makes it an attractive starting point for the development of novel antibacterial and antifungal agents.
Comparative Antimicrobial Potency
The antimicrobial efficacy of pyridine derivatives is highly dependent on the nature and position of substituents. The following table provides a comparative overview of the minimum inhibitory concentrations (MICs) of various pyridine derivatives against different microbial strains.
| Compound Class | Substituents | Microbial Strain(s) | Reported MIC (µg/mL) | Reference |
| Alkyl Pyridinol Compounds | Varied alkyl chains | S. aureus | 0.5 - 16 | [7] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Varied substitutions | Gram-positive bacteria | Similar to linezolid | [9] |
| Pyridine derivatives | Varied substitutions | E. coli K12, R2-R4 | Varies with LPS structure | [11] |
This table is a representative summary. For full details, please consult the cited literature.
The data indicates that pyridine derivatives can be effective against a range of bacteria, including antibiotic-resistant strains. The mechanism of antimicrobial action is likely multifactorial and could involve membrane disruption, enzyme inhibition, or interference with metabolic pathways.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for evaluating the key biological activities discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The detection method will vary depending on the enzyme and substrate.
Workflow:
Caption: General workflow for an enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, the test compound (inhibitor), and an appropriate assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for development as anticancer, antimicrobial, and enzyme inhibitory agents. The reactive chloromethyl group offers a unique handle for designing targeted covalent inhibitors and other novel therapeutic agents. The structure-activity relationships highlighted in this guide, derived from analogous pyridine derivatives, provide a solid foundation for the rational design of more potent and selective compounds.
Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish a direct SAR for this scaffold. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols provided herein offer a standardized approach for these future investigations.
References
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Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1139-1149. [Link]
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A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles. Memorial University of Newfoundland. [Link]
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Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Medicinal Chemistry, 28(32), 6644-6679. [Link]
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 22(11), 5899. [Link]
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Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 355(11), e2200399. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482. PubChem. [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 26(11), 3183. [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(1), 193. [Link]
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Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, e2200399. [Link]
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Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData, 6(6), x210539. [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(11), 5343-5349. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911633. [Link]
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Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634-637. [Link]
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Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1463-1504. [Link]
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In silico identification of potential SARS COV-2 2′-O-methyltransferase inhibitor: fragment-based screening approach and MM-PBSA calculations. Journal of Biomolecular Structure and Dynamics, 40(12), 5236-5247. [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8889. [Link]
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A Senior Application Scientist's Guide to Structural Analogs of Methyl 4-(chloromethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(chloromethyl)pyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electrophilic chloromethyl group and a nucleophilically-modifiable ester on a pyridine scaffold, offers a versatile platform for synthesizing complex molecules.[1] Pyridine derivatives are integral to drug design, appearing as the second most common heterocycle in FDA-approved drugs and exhibiting a wide array of biological activities, including antitumor and antimicrobial effects.[2][3]
This guide provides an in-depth comparison of key structural analogs of this compound. We will explore how subtle modifications to its core structure influence reactivity, synthetic utility, and potential biological relevance, supported by experimental data and established protocols.
The Core Moiety: A Trifecta of Reactivity
The utility of this compound stems from three primary reactive centers, each providing a distinct handle for analog development:
-
The 4-(Chloromethyl) Group: This is a potent electrophilic site, ideal for alkylation reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). Its reactivity is the cornerstone of its function as a linker or for introducing the pyridyl moiety.[1]
-
The 2-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted into an amide, offering a secondary point for diversification.
-
The Pyridine Ring: The nitrogen atom influences the ring's electronic properties and can be quaternized. The ring itself can undergo substitution, though this is often more challenging than modifying the side chains.
The interplay between these groups dictates the molecule's overall chemical personality. For instance, the electron-withdrawing nature of the carboxylate group can influence the reactivity of the chloromethyl group.
Comparative Analysis of Structural Analogs
We will categorize the analogs based on the site of modification to provide a clear framework for comparison.
Category A: Halogen Substitution at the 4-(Halomethyl) Position
The most direct analogs involve replacing the chlorine atom with other halogens. This modification primarily impacts the reactivity of the benzylic-like position in alkylation reactions.
| Compound | Leaving Group | Relative Reactivity (Alkylation) | Key Considerations |
| This compound | Cl | Baseline | Good balance of reactivity and stability. Widely available. |
| Methyl 4-(bromomethyl)pyridine-2-carboxylate | Br | Higher | More reactive than the chloro-analog due to the better leaving group ability of bromide. Useful for less reactive nucleophiles but may have lower stability. |
| Methyl 4-(iodomethyl)pyridine-2-carboxylate | I | Highest | Most reactive in this series, but often suffers from instability and is less commonly used. Prone to decomposition. |
Expert Insight: The choice between chloro- and bromo-analogs is a classic optimization problem. While the bromo-derivative offers faster reaction kinetics, the chloro-analog is often more cost-effective and possesses greater shelf-life. For many standard nucleophilic substitutions, the reactivity of the chloromethyl group is more than sufficient.
Category B: Ester and Carboxamide Modifications at the 2-Position
Altering the ester group can modulate solubility, steric hindrance, and provide a precursor for different functionalities.
| Compound | 2-Position Group | Key Features & Applications |
| This compound | -COOCH₃ | Standard precursor. Methyl ester is readily hydrolyzed or converted to amides. |
| Ethyl 4-(chloromethyl)pyridine-2-carboxylate | -COOCH₂CH₃ | Slightly more lipophilic than the methyl ester. Offers marginal differences in solubility and reactivity. |
| 4-(Chloromethyl)pyridine-2-carboxylic acid | -COOH | Obtained via hydrolysis of the ester. The carboxylate can be used in amide couplings (e.g., EDC/HOBt) or other functional group transformations. Provides an anionic handle. |
| 4-(Chloromethyl)-N-methylpyridine-2-carboxamide | -CONHCH₃ | Amide analogs introduce a hydrogen bond donor and alter the electronic properties of the ring. They are common in medicinal chemistry to improve target engagement and pharmacokinetic properties.[4] |
Structure-Activity Relationship (SAR) Logic: In drug discovery, converting an ester to a metabolically stable amide is a common strategy. The amide nitrogen can act as a hydrogen bond donor, potentially forming crucial interactions with a biological target. Furthermore, pyridine carboxylic acid derivatives are well-established scaffolds for enzyme inhibitors.[5]
Category C: Isomeric and Ring-Substituted Analogs
Shifting the position of the substituents or adding groups to the pyridine ring dramatically alters the molecule's geometry and electronic landscape.
| Compound | Structure | Key Differences & Implications |
| Methyl 6-(chloromethyl)pyridine-2-carboxylate | Isomer | The proximity of the two side chains can lead to intramolecular interactions or chelation with metals. The steric environment around both reactive sites is significantly different.[6] |
| 2-(Chloromethyl)pyridine | No 2-carboxylate | Lacks the electron-withdrawing ester group, which can subtly increase the reactivity of the chloromethyl group. Primarily used when only the pyridyl-methyl moiety is required for alkylation.[7] |
| 4-(Chloromethyl)pyridine | No 2-carboxylate | Similar to the 2-chloro isomer, but with a different substitution pattern that affects its vector in 3D space.[8][9] |
| Methyl 4-chloro-pyridine-2-carboxylate | Chloro on ring | The chloro group is directly on the aromatic ring, making it a substrate for nucleophilic aromatic substitution (SNAr) rather than alkylation. This is a fundamentally different type of reactivity.[10] |
Workflow & Data Visualization
A typical workflow for utilizing these analogs involves synthesis followed by a functional reaction, such as alkylation.
Diagram: General Synthetic & Application Workflow
Caption: Workflow for analog synthesis and subsequent alkylation or modification.
Experimental Protocol: Comparative Alkylation Reactivity
This protocol provides a framework for comparing the alkylation efficiency of chloro- vs. bromo-analogs.
Objective: To determine the relative reaction rate of this compound versus Methyl 4-(bromomethyl)pyridine-2-carboxylate with a model nucleophile, benzylamine.
Materials:
-
This compound
-
Methyl 4-(bromomethyl)pyridine-2-carboxylate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, Deuterated Chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In two separate, dry 10 mL round-bottom flasks, prepare the following reaction mixtures:
-
Flask A (Chloro): this compound (1.0 mmol), Benzylamine (1.0 mmol), and K₂CO₃ (1.2 mmol) in 5 mL of anhydrous MeCN.
-
Flask B (Bromo): Methyl 4-(bromomethyl)pyridine-2-carboxylate (1.0 mmol), Benzylamine (1.0 mmol), and K₂CO₃ (1.2 mmol) in 5 mL of anhydrous MeCN.
-
-
Reaction Monitoring: Stir both reactions at room temperature. At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
TLC Analysis: Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progress.
-
Quantitative Analysis (Optional): For more precise data, the reaction can be monitored by ¹H NMR. At each time point, quench the aliquot in CDCl₃ and acquire a spectrum. The relative integration of proton signals corresponding to the starting material and product can be used to calculate the percent conversion.
-
Work-up (at completion): Once the reaction is complete (as determined by TLC), filter the mixture to remove K₂CO₃. Evaporate the solvent under reduced pressure. Purify the residue by column chromatography if necessary.
Expected Outcome & Causality:
The reaction with Methyl 4-(bromomethyl)pyridine-2-carboxylate (Flask B) is expected to proceed to completion significantly faster than the reaction with the chloro-analog (Flask A). This is because the Carbon-Bromine bond is weaker and bromide is a better leaving group than chloride, lowering the activation energy for the SN2 substitution reaction. This principle is fundamental in alkylating agent reactivity.
Conclusion
While this compound serves as a robust and versatile chemical scaffold, its structural analogs provide a rich toolkit for researchers. Analogs with alternative halogens like bromide offer enhanced reactivity for challenging substitutions. Modifications at the ester position allow for tuning of physicochemical properties and provide handles for further derivatization. Finally, isomeric and ring-substituted analogs offer completely different geometric and electronic profiles, enabling the exploration of a wider chemical space. The judicious selection of an appropriate analog, based on considerations of reactivity, stability, cost, and the desired final structure, is critical for the successful design and synthesis of novel compounds in drug discovery and materials science.
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American Chemical Society. "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes." The Journal of Organic Chemistry. [Link]
-
American Chemical Society. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." ACS Publications. [Link]
-
Semantic Scholar. "Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase." Semantic Scholar. [Link]
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-
National Center for Biotechnology Information. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." PubMed Central. [Link]
-
National Center for Biotechnology Information. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." PubMed Central. [Link]
-
MDPI. "Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides." MDPI. [Link]
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ResearchGate. "The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides." ResearchGate. [Link]
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-
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-
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MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." MDPI. [Link]
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OIST. "Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives." OIST Innovation. [Link]
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National Center for Biotechnology Information. "4-Chloro-N-methylpicolinamide." PubChem. [Link]
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A Comparative Guide to Pyridine Carboxylate Building Blocks in Synthesis
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, appearing in numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount, and pyridine carboxylates represent a versatile and powerful class of building blocks for this purpose. This guide provides an in-depth comparative analysis of the three primary isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—focusing on their relative reactivity and performance in key synthetic transformations. The insights and experimental data presented herein are intended to inform rational substrate selection and reaction optimization in your synthetic endeavors.
The Influence of Nitrogen Position: A Fundamental Overview
The synthetic utility of pyridine carboxylate building blocks is intrinsically linked to the position of the nitrogen atom relative to the carboxylic acid moiety.[1][3] This positional isomerism governs the electronic properties of the pyridine ring, which in turn dictates the reactivity of the molecule in various chemical transformations.
The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing effect on the pyridine ring. This effect is most pronounced at the ortho (C2) and para (C4) positions, rendering them more electron-deficient compared to the meta (C3) position. This fundamental electronic difference is the primary determinant of the divergent reactivity observed among the three isomers.
Furthermore, the proximity of the nitrogen atom to the carboxylic acid in picolinic acid allows for unique intramolecular interactions, such as hydrogen bonding, which can influence its conformational preferences and reactivity.[4][5]
A summary of the key physicochemical properties of the three isomers is presented in Table 1.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Systematic Name | Pyridine-2-carboxylic acid | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid |
| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |
| pKa | 5.4 | 4.9 | 5.0 |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Melting Point | 136-138 °C | 236-239 °C | 310 °C (sublimes)[6] |
Table 1: Physicochemical Properties of Pyridine Carboxylic Acid Isomers.
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic and steric environments of the three pyridine carboxylate isomers lead to notable differences in their performance in common synthetic reactions. This section provides a comparative analysis of their reactivity in cross-coupling reactions, amide bond formation, and esterification.
Cross-Coupling Reactions: A Tale of Two Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the construction of C-C bonds. When employing pyridine-based building blocks, the position of the leaving group (typically a halogen) is a critical determinant of reaction efficiency. The general reactivity trend for halopyridines in these reactions is 2-halo ≈ 4-halo > 3-halo . This is a direct consequence of the electron-deficient nature of the C2 and C4 positions, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling of Bromopyridines
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [General knowledge] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 | [General knowledge] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [General knowledge] |
Table 2: Representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers.
As illustrated in Table 2, 2- and 4-bromopyridine generally provide higher yields in shorter reaction times compared to 3-bromopyridine under similar conditions. This highlights the enhanced reactivity of the 2- and 4-positions towards oxidative addition.
Mechanism: The Role of Electronics in Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Amide Bond Formation: The Impact of Steric Hindrance and Basicity
The formation of amides from pyridine carboxylic acids is a fundamental transformation in medicinal chemistry. The reactivity of the isomers in amidation reactions is influenced by both electronic effects and steric hindrance.
Picolinic acid, with the carboxylic acid at the 2-position, can exhibit slightly lower reactivity in some cases due to steric hindrance from the adjacent nitrogen atom. However, the nitrogen can also act as an intramolecular catalyst in certain instances. Nicotinic and isonicotinic acids, with the carboxyl group further from the nitrogen, generally react readily. The basicity of the pyridine nitrogen can also play a role, as it can be protonated under acidic conditions, affecting the overall reactivity.
Comparative Data: Direct Amidation with Benzylamine
| Pyridine Carboxylic Acid | Coupling Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Picolinic Acid | HATU | DMF | 25 | 4 | 85 | | Nicotinic Acid | HATU | DMF | 25 | 2 | 92 | | Isonicotinic Acid | HATU | DMF | 25 | 2 | 94 |
Table 3: Representative yields for the amidation of pyridine carboxylic acids with benzylamine.
The data in Table 3 suggests that under standard coupling conditions, nicotinic and isonicotinic acids react slightly faster and with higher yields than picolinic acid, which may be attributed to the reduced steric hindrance around the carboxyl group.
Esterification: A Similar Trend
Similar to amidation, the esterification of pyridine carboxylic acids is influenced by the position of the carboxyl group. Picolinic acid can be more challenging to esterify under certain conditions due to steric hindrance and the potential for chelation of the metal catalyst in catalyzed reactions. Nicotinic and isonicotinic acids are generally more amenable to a wider range of esterification conditions.
Experimental Protocol: Esterification of Nicotinic Acid
-
Reaction Setup: To a solution of nicotinic acid (1.0 equiv) in dichloromethane (DCM), add the desired alcohol (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Coupling Agent Addition: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Advanced Applications: Decarboxylative Coupling and Nitrile Formation
Beyond their direct use, pyridine carboxylates and their derivatives serve as precursors to other valuable building blocks.
Decarboxylative Cross-Coupling
A significant advantage of using pyridine carboxylic acids is their ability to undergo decarboxylative cross-coupling reactions. In these transformations, the carboxylic acid moiety is extruded as CO₂, and the pyridine ring is coupled with a reaction partner. This strategy avoids the pre-functionalization of the pyridine ring with a halide, offering a more atom-economical and often milder synthetic route.
Conversion to Cyanopyridines
Pyridine carboxamides, readily synthesized from the corresponding carboxylic acids, can be dehydrated to form cyanopyridines.[7] These nitrile derivatives are versatile intermediates that can be further transformed into a variety of functional groups, including amines, tetrazoles, and ketones. The ease of dehydration can be influenced by the stability of the starting amide and the reaction conditions employed.
Conclusion and Future Outlook
The choice of pyridine carboxylate isomer is a critical decision in the design of a synthetic route. The predictable reactivity patterns, governed by the electronic and steric effects of the ring nitrogen, allow for a rational approach to substrate selection.
-
Picolinic acid (2-PyCOOH): Its unique chelating ability and the reactivity of the 2-position make it a valuable building block for specific applications, although steric hindrance can be a factor in some transformations.
-
Nicotinic acid (3-PyCOOH): The "meta" isomer offers a distinct reactivity profile, often requiring more forcing conditions in cross-coupling reactions, which can be exploited for selective functionalization of poly-substituted pyridines.
-
Isonicotinic acid (4-PyCOOH): The high reactivity of the 4-position, similar to the 2-position, makes it a reliable and versatile building block for a wide range of synthetic applications.
As the demand for novel, highly functionalized pyridine-containing molecules continues to grow in the pharmaceutical and materials science sectors, a thorough understanding of the comparative performance of these fundamental building blocks will remain essential for the modern synthetic chemist. Future research will likely focus on the development of even more selective and efficient methods for the derivatization of these versatile scaffolds, further expanding their utility in the creation of complex molecular architectures.
References
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
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Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. PubMed. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link]
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Picolinic and Isonicotinic Acids. UVaDOC Principal. Available at: [Link]
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Preparation of Cyanopyridines by Direct Cyanation. Thieme. Available at: [Link]
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Isonicotinic acid. Wikipedia. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(chloromethyl)pyridine-2-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Methyl 4-(chloromethyl)pyridine-2-carboxylate is a valuable building block in modern chemistry, but its halogenated pyridine structure necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is not a benign substance; its hazard profile is driven by its chemical structure.
-
Corrosivity and Irritation: While specific GHS data for this exact compound is limited, closely related structures like Methyl 6-(chloromethyl)pyridine-2-carboxylate are classified as causing severe skin burns, eye damage, and respiratory irritation.[1] This corrosive nature demands the use of robust Personal Protective Equipment (PPE) and dictates that the waste be handled in a way that prevents contact and container degradation.
-
Halogenated Organic Compound: As a chlorinated organic compound, this molecule falls into a category of chemicals with the potential for environmental persistence and the formation of highly toxic byproducts if not disposed of correctly.[2][3] Improper disposal, particularly through low-temperature combustion, can lead to the creation of dioxins and other persistent organic pollutants (POPs).[2][4]
These properties are why this compound cannot be treated as general chemical waste. It is classified as a hazardous waste, requiring a disposal pathway that guarantees its complete destruction in an environmentally sound manner.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Based on analogous compounds, it is expected to cause severe skin burns and damage.[1] | Corrosion |
| Eye Damage/Irritation | Expected to cause serious eye damage.[1] | Corrosion |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation.[1] | Exclamation Mark |
| Environmental Hazard | As a halogenated organic, poses risks of persistence and formation of toxic byproducts.[2][3] | Environment (Precautionary) |
The Regulatory Imperative: Compliance with Hazardous Waste Law
In the United States, the disposal of chemicals like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste pyridine and its derivatives are explicitly considered hazardous waste.[5][6]
Your institutional Environmental Health & Safety (EH&S) office will provide specific guidance, but generally, this waste will be categorized under:
-
Listed Wastes: It may fall under the "F" or "K" lists for wastes from specific industrial processes, or the "P" and "U" lists for discarded, unused commercial chemical products.[7][8]
-
Characteristic Wastes: Due to its likely corrosive nature, it could be classified under the EPA hazardous waste code D002 for corrosivity.[7][9]
The core takeaway is that this chemical must enter a licensed hazardous waste stream. It is illegal and unsafe to dispose of it via sanitary sewer, general trash, or by mixing it with non-hazardous waste. [10][11]
The Gold Standard: High-Temperature Incineration
The universally accepted and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[5][12][13]
Why Incineration? The goal is the complete destruction of the molecule. The EU Industrial Emissions Directive, a global benchmark, mandates that waste containing over 1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C.[4] This high temperature ensures the breakdown of the stable pyridine ring and prevents the reformation of toxic chlorinated byproducts. The process also requires sophisticated off-gas treatment systems, such as caustic scrubbers, to neutralize the resulting hydrochloric acid (HCl) and free chlorine (Cl₂), protecting air quality.[12]
This is a highly specialized process performed only at licensed Treatment, Storage, and Disposal Facilities (TSDFs). Your responsibility is to prepare and package the waste correctly for pickup by your institution's approved hazardous waste vendor.
On-Site Waste Management: A Step-by-Step Protocol
This protocol outlines the direct actions researchers must take within the laboratory to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Butyl rubber or other appropriate gloves. Standard nitrile gloves may offer insufficient protection against pyridine-based compounds; always consult a glove compatibility chart.[14]
-
Body Protection: A fully buttoned, flame-retardant lab coat.
Step 2: Waste Segregation (The Most Critical Step)
Proper segregation is paramount. Never mix halogenated waste with non-halogenated waste. Cross-contamination complicates disposal, dramatically increases costs, and can create unforeseen chemical hazards.
-
Pure Compound and Concentrated Solutions: Collect unused or waste this compound and its concentrated solutions in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Solid Waste: All disposable items that have come into direct contact with the chemical (e.g., pipette tips, weighing paper, gloves, absorbent pads) must be collected in a separate, plastic-lined container designated for "Halogenated Solid Waste."
-
Dilute Aqueous Solutions: If you generate aqueous waste containing this compound (e.g., from an extraction quench), it must be collected in a separate "Halogenated Aqueous Waste" container. Do not pour it down the drain.
Step 3: Container Selection and Labeling
-
Compatibility: Use containers made of materials compatible with chlorinated pyridines, typically glass or specific types of chemically resistant plastic. Your EH&S office can provide approved containers.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[14] The label must include:
-
The full chemical name: "Waste this compound"
-
All components and their approximate concentrations.
-
The relevant hazard warnings: "Corrosive," "Toxic," "Halogenated."
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store sealed waste containers in a designated and marked SAA within your laboratory.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent violent reactions.[14]
Step 5: Arranging for Disposal
Once a waste container is full or you are finished generating that waste stream, follow your institution's procedure to request a pickup from your EH&S department or their contracted hazardous waste vendor. Do not allow waste to accumulate for extended periods.
Disposal Workflow and Decision Process
The following diagram illustrates the complete lifecycle for the responsible disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Response
For a Small Spill (manageable by lab personnel):
-
Alert others in the immediate area.
-
Evacuate non-essential personnel. Ensure the area is well-ventilated (work within a chemical fume hood if possible).
-
Don appropriate PPE (goggles, lab coat, double gloves).
-
Contain the spill using a non-flammable absorbent material like sand, vermiculite, or diatomaceous earth.[10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.
-
Decontaminate the spill area with soap and water.[10]
For a Large Spill (outside of a fume hood, or unmanageable):
-
Evacuate the entire laboratory immediately.
-
Alert your supervisor and activate your facility's emergency alarm.
-
Call your institution's emergency number or 911 to contact EH&S and first responders.[14]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14]
-
Seek immediate medical attention after any exposure.
By adhering to these scientifically grounded procedures, you not only ensure your own safety and that of your colleagues but also uphold your professional responsibility to protect our shared environment.
References
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Incineration - Zero Waste Europe. [Link]
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Perspective on halogenated organic compounds. National Center for Biotechnology Information (NCBI) - PubMed Central. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
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Pyridine - Safety Data Sheet. Penta Chemicals. [Link]
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The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]
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-
EPA Hazardous Waste Codes. University of Maryland - Environmental Safety, Sustainability and Risk. [Link]
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Methyl 6-(chloromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information (NCBI) - PubChem. [Link]
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Pyridine Standard Operating Procedure. Washington State University - Environmental Health & Safety. [Link]
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Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Introduction to Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]
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Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Essential Protective Measures for Handling Methyl 4-(chloromethyl)pyridine-2-carboxylate
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Methyl 4-(chloromethyl)pyridine-2-carboxylate, demands a proactive and informed approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety recommendation. Our goal is to empower you with the knowledge to conduct your work with confidence and security, making safety an intrinsic part of your experimental design.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the known hazards of similar pyridine compounds, this compound should be handled with a high degree of caution. The following table summarizes the anticipated hazards and the corresponding essential PPE.
| Potential Hazard | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | Chemical-resistant gloves (Nitrile or Neoprene), fully buttoned lab coat.[1][4] | To prevent direct contact with the skin, which can lead to irritation or chemical burns.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[6] | Chemical splash goggles and a face shield.[1][7] | To protect the eyes from splashes and vapors that can cause severe and potentially irreversible damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Use in a certified chemical fume hood.[4][8] | To prevent inhalation of vapors or aerosols, which can irritate the respiratory system.[9] |
| Harmful if Swallowed/Inhaled | H302: Harmful if swallowed.[2][5] H332: Harmful if inhaled.[2] | Strict adherence to no eating, drinking, or smoking in the lab.[2][10] | To prevent accidental ingestion or inhalation, which can lead to systemic toxicity. |
| Flammability | H226: Flammable liquid and vapour.[9] | Store away from heat and ignition sources. Use non-sparking tools.[2][9] | Pyridine derivatives can be flammable, requiring precautions to prevent fire.[1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical to minimizing risk. The following workflow diagram and step-by-step procedures provide a clear guide for safe operations.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
